CPI-169 racemate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGUZCKPFXXVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101101440 | |
| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450655-76-1 | |
| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450655-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101101440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis of an Epigenetic Modulator: A Technical Guide to the Discovery and Synthesis of CPI-169 Racemate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and synthesis of CPI-169, a potent, first-generation small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). As a pivotal tool compound, the exploration of CPI-169 as a racemate has paved the way for the development of more advanced, stereospecific clinical candidates. This document provides a comprehensive overview of its discovery rationale, a detailed representative synthesis, mechanism of action, and the key signaling pathways it modulates.
Discovery of CPI-169: A Racemic Precursor in EZH2 Inhibition
CPI-169 emerged from a drug discovery program at Constellation Pharmaceuticals aimed at identifying novel chemical scaffolds for the inhibition of EZH2, a histone methyltransferase frequently dysregulated in cancer. The initial strategy focused on the development of indole-based compounds, a structural motif distinct from other known EZH2 inhibitors at the time.
A key aspect of the early development of this chemical series was the synthesis and evaluation of CPI-169 as a racemate . This approach is common in early-stage drug discovery to efficiently assess the therapeutic potential of a novel scaffold without the immediate need for chiral separation or asymmetric synthesis, which can be resource-intensive. The evaluation of the racemic mixture allows for a rapid determination of the compound's overall activity and provides a rationale for further development, including the subsequent isolation and testing of individual enantiomers.
The discovery that the racemic mixture of CPI-169 exhibited potent inhibition of EZH2 and cellular activity spurred further investigation into its stereochemistry. Subsequent studies on the successor compound, CPI-1205, revealed that the (R)-enantiomer was the more active stereoisomer. This discovery underscored the importance of the initial racemic screen in identifying a promising therapeutic agent and guided the development of a more potent, single-enantiomer clinical candidate.
Quantitative Data Summary
The following tables summarize the key quantitative data for CPI-169 and its more advanced analogue, CPI-1205, for comparative purposes.
Table 1: In Vitro Potency of CPI-169 and CPI-1205
| Compound | Target | IC₅₀ (nM) | Cellular H3K27me3 Reduction (EC₅₀, nM) |
| CPI-169 | EZH2 (wild-type) | <1 | 70 |
| CPI-1205 ((R)-enantiomer) | EZH2 (wild-type) | 2 | 32 |
Table 2: In Vivo Efficacy of CPI-169
| Xenograft Model | Dose and Schedule | Outcome |
| KARPAS-422 (DLBCL) | 200 mg/kg, s.c., BID | Complete tumor regression |
Synthesis of CPI-169 Racemate: A Representative Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a representative synthesis can be constructed based on the published general methods for indole-based EZH2 inhibitors. The following protocol outlines a plausible multi-step synthesis.
Experimental Protocol: Representative Synthesis of Racemic CPI-169
Scheme 1: Synthesis of the Indole Core
-
Step 1: Synthesis of 2-methyl-1H-indole-3-carboxylic acid. This starting material can be synthesized via the Fischer indole synthesis from ethyl pyruvate and phenylhydrazine, followed by hydrolysis of the resulting ester.
Scheme 2: Synthesis of the Piperidine Side Chain
-
Step 2: Synthesis of racemic 1-(piperidin-4-yl)ethan-1-ol. This can be achieved by the reaction of 4-formylpiperidine with a methyl Grignard reagent. The piperidine nitrogen would be protected with a suitable protecting group (e.g., Boc).
-
Step 3: Conversion to 1-(1-(piperidin-4-yl)ethyl) tosylate. The alcohol from Step 2 is converted to a better leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride.
Scheme 3: Assembly of the Core Structure
-
Step 4: Alkylation of the indole nitrogen. The indole-3-carboxylic acid from Step 1 is alkylated at the N1 position with the tosylate from Step 3 in the presence of a suitable base (e.g., sodium hydride) in an inert solvent (e.g., DMF).
Scheme 4: Amide Coupling and Final Product Formation
-
Step 5: Synthesis of (4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methanamine. This amine can be prepared from 4,6-dimethyl-2-hydroxypyridine-3-carbonitrile through reduction.
-
Step 6: Amide bond formation. The carboxylic acid from Step 4 is coupled with the amine from Step 5 using a standard peptide coupling reagent (e.g., HATU, HOBt, with a base like DIPEA) in a suitable solvent (e.g., DMF).
-
Step 7: Deprotection. If a protecting group was used on the piperidine nitrogen, it is removed under appropriate conditions (e.g., TFA for a Boc group) to yield the final product, CPI-169, as a racemate.
-
Purification: The final compound would be purified by column chromatography or preparative HPLC.
Mechanism of Action and Signaling Pathways
CPI-169 functions as a potent and selective inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor progression.
By inhibiting the methyltransferase activity of EZH2, CPI-169 leads to a global decrease in H3K27me3 levels. This, in turn, results in the reactivation of tumor suppressor genes that were silenced by EZH2, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
EZH2 Signaling Pathway
The following diagram illustrates the central role of EZH2 in gene regulation and the mechanism of action of CPI-169.
Experimental Workflow for CPI-169 Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a compound like CPI-169.
Logical Relationship in the Development of Indole-Based EZH2 Inhibitors
This diagram illustrates the logical progression from the initial racemic compound to a clinical candidate.
Conclusion
The discovery and investigation of CPI-169 as a racemic mixture were instrumental in validating the therapeutic potential of a novel indole-based scaffold for EZH2 inhibition. This early-stage research provided the crucial proof-of-concept that justified the subsequent investment in more complex stereospecific synthesis and lead optimization, ultimately culminating in the development of the clinical candidate CPI-1205. The journey of CPI-169 highlights a pragmatic and effective strategy in modern drug discovery, where the initial exploration of racemates can accelerate the identification of promising new therapeutic agents.
In-Depth Technical Guide: CPI-169 Racemate, a Potent EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-169 is a highly potent and selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). As a racemate, it represents a critical tool for preclinical research into the therapeutic potential of EZH2 inhibition in various malignancies, particularly non-Hodgkin's lymphoma. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of CPI-169 racemate. It includes a summary of key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows to support further investigation and drug development efforts.
Chemical Structure and Properties
CPI-169 is an indole-based compound that acts as a competitive inhibitor of the S-adenosyl-methionine (SAM) binding site of EZH2.
Chemical Name: N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1450655-76-1 | [1] |
| Molecular Formula | C₂₇H₃₆N₄O₅S | [1] |
| Molecular Weight | 528.7 g/mol | [1] |
| Appearance | Solid Powder | [2] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 25 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |
| Storage | Store at -20°C for up to 1 year | [2] |
| SMILES | CC(NC1=O)=CC(OC)=C1CNC(C2=C(C)N(C(C)C3CCN(S(CC)(=O)=O)CC3)C4=C2C=CC=C4)=O | [1] |
| InChI | InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32) | [1] |
Mechanism of Action
CPI-169 is a potent inhibitor of the catalytic activity of the Polycomb Repressive Complex 2 (PRC2), with high selectivity for its catalytic subunit, EZH2. EZH2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing. By inhibiting EZH2, CPI-169 leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of tumor suppressor genes. This ultimately results in cell cycle arrest and apoptosis in cancer cells.[3]
References
The Core Mechanism of Action of CPI-169 Racemate as an EZH2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, including various B-cell lymphomas. CPI-169 is a potent and selective small molecule inhibitor of EZH2. This technical guide provides an in-depth overview of the mechanism of action of the CPI-169 racemate, detailing its biochemical and cellular effects, and providing comprehensive experimental protocols for its evaluation.
Core Mechanism of Action: Competitive Inhibition of EZH2
CPI-169 functions as a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the methyltransferase activity of EZH2.[1] By binding to the SAM pocket within the SET domain of EZH2, CPI-169 directly prevents the binding of the methyl donor, SAM, thereby inhibiting the methylation of H3K27.[2] This leads to a global reduction in the levels of H3K27 trimethylation (H3K27me3), a hallmark of EZH2 activity, and subsequently results in the de-repression of EZH2 target genes, many of which are tumor suppressors.
While a co-crystal structure of CPI-169 with EZH2 is not publicly available, structural studies of its analogue, CPI-1205, and other similar inhibitors reveal key interactions. The pyridone moiety of these inhibitors occupies the same pocket as the cofactor SAM, forming hydrogen bonds with key residues such as tryptophan 624.[2]
Quantitative Data Summary
The inhibitory activity of CPI-169 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for the this compound.
| Target | Assay Type | IC50 (nM) |
| EZH2 WT | Biochemical Assay | 0.24[3] |
| EZH2 Y641N | Biochemical Assay | 0.51[3] |
| EZH1 | Biochemical Assay | 6.1[3] |
Table 1: Biochemical Potency of CPI-169. IC50 values represent the concentration of CPI-169 required to inhibit 50% of the enzymatic activity of wild-type (WT) EZH2, the Y641N mutant of EZH2, and the related methyltransferase EZH1.
| Cell Line | Assay Type | Endpoint | Value |
| HeLa | ELISA | H3K27me3 reduction | EC50 = 70 nM[4] |
| KARPAS-422 | Cell Viability | - | Dose-dependent inhibition[3] |
| 16 of 25 NHL cell lines | Cell Growth | - | GI50 < 5 µM[3] |
Table 2: Cellular Activity of CPI-169. This table summarizes the cellular effects of CPI-169, including its ability to reduce H3K27me3 levels and inhibit the growth of various cancer cell lines.
Signaling Pathways and Experimental Workflows
The inhibition of EZH2 by CPI-169 triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow for evaluating EZH2 inhibitors.
Caption: Mechanism of CPI-169 Action on the EZH2 Signaling Pathway.
References
Biochemical Characterization of CPI-169 Racemate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-169 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the biochemical characterization of the CPI-169 racemate, including its mechanism of action, quantitative inhibitory activity, and its effects on the PRC2 signaling pathway. Detailed experimental protocols for key biochemical and cellular assays are provided to facilitate further research and drug development efforts.
Introduction
Epigenetic modifications play a crucial role in regulating gene expression and cellular identity. The methylation of histone H3 at lysine 27 (H3K27) by EZH2 is a key repressive mark that leads to chromatin compaction and transcriptional silencing of target genes.[1] In numerous cancers, EZH2 is overexpressed or harbors activating mutations, leading to aberrant gene silencing and tumor progression.[2] CPI-169 has emerged as a powerful chemical probe and potential therapeutic agent for targeting these malignancies. This document outlines the core biochemical properties of CPI-169 and provides the necessary technical details for its scientific evaluation.
Mechanism of Action
CPI-169 is an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[3] By binding to the SAM pocket of the EZH2 SET domain, CPI-169 directly blocks the methyltransferase activity of the PRC2 complex.[3] This inhibition prevents the trimethylation of H3K27 (H3K27me3), leading to the reactivation of PRC2 target genes, including tumor suppressor genes.[1]
Quantitative Data Summary
The inhibitory potency of CPI-169 has been determined through various biochemical and cellular assays. The following table summarizes the key quantitative data for the this compound.
| Parameter | Value | Target/System | Assay Type | Reference |
| IC50 | 0.24 nM | Wild-Type EZH2 | Biochemical Assay | [3] |
| IC50 | 0.51 nM | EZH2 (Y641N mutant) | Biochemical Assay | [3] |
| IC50 | 6.1 nM | EZH1 | Biochemical Assay | [3] |
| EC50 | 70 nM | Cellular H3K27me3 levels | Cellular Assay | [2] |
Signaling Pathway
CPI-169 primarily targets the Polycomb Repressive Complex 2 (PRC2) signaling pathway, which is central to epigenetic gene silencing.
Experimental Protocols
Detailed methodologies for the biochemical characterization of CPI-169 are provided below.
EZH2 Biochemical Inhibition Assay (Radiometric)
This assay quantifies the ability of CPI-169 to inhibit the methyltransferase activity of the PRC2 complex.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 (1-21) peptide substrate
-
S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
SAM (unlabeled)
-
Stop Solution (e.g., 500 µM SAM)
-
Phosphocellulose filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of CPI-169 in DMSO.
-
In a 96-well plate, add 2 µL of the CPI-169 dilutions or DMSO (vehicle control).
-
Prepare a master mix containing the PRC2 complex and histone H3 peptide in the assay buffer.
-
Add 23 µL of the master mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of [³H]-SAM.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the stop solution.
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation fluid and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each CPI-169 concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cellular H3K27me3 Quantification (Western Blot)
This assay measures the effect of CPI-169 on the levels of H3K27 trimethylation in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of CPI-169 or DMSO for 72 hours.
-
Harvest cells and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
EZH2 Inhibitor TR-FRET Binding Assay
This homogeneous assay directly measures the binding of an inhibitor to the EZH2 complex.
Materials:
-
His-tagged PRC2 complex
-
Biotinylated tracer ligand (e.g., a known EZH2 inhibitor with a biotin tag)
-
This compound
-
Europium-labeled anti-His antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., APC; acceptor)
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, 2 mM DTT)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of CPI-169 in DMSO.
-
In a 384-well plate, add the CPI-169 dilutions or DMSO.
-
Prepare a master mix containing the His-tagged PRC2 complex and the biotinylated tracer ligand in the assay buffer.
-
Add the master mix to each well.
-
Prepare a detection mix containing the Europium-labeled anti-His antibody and streptavidin-conjugated fluorophore.
-
Add the detection mix to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at donor and acceptor wavelengths).
-
Calculate the ratio of acceptor to donor emission and determine the IC50 value for CPI-169 displacement of the tracer.
Experimental Workflows
Visual representations of the experimental workflows provide a clear overview of the screening and characterization process.
Conclusion
The biochemical characterization of this compound reveals it to be a highly potent and selective inhibitor of EZH2. Its ability to effectively reduce cellular H3K27 trimethylation underscores its potential as a valuable tool for epigenetic research and as a lead compound for the development of novel cancer therapeutics. The detailed protocols and workflows provided in this guide are intended to support the scientific community in further exploring the biological activities and therapeutic applications of CPI-169 and other EZH2 inhibitors.
References
Probing the Potency of CPI-169: An In-depth Guide to its Inhibition of Wild-Type and Mutant EZH2
For Immediate Release to the Scientific Community
This technical guide provides a comprehensive overview of the inhibitory activity of CPI-169, a potent and selective small molecule inhibitor of the histone methyltransferase EZH2. Designed for researchers, scientists, and drug development professionals, this document details the biochemical potency of CPI-169 against wild-type EZH2 and its clinically relevant mutants, outlines the experimental methodologies for assessing its activity, and contextualizes its mechanism of action through key signaling pathways.
Core Data: Biochemical Potency of CPI-169
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the biochemical IC50 values of CPI-169 racemate against human EZH2 (wild-type and a key mutant) and the related EZH1 enzyme. This data highlights the high potency and selectivity of CPI-169.
| Target Enzyme | IC50 (nM) |
| EZH2 (Wild-Type) | 0.24[1] |
| EZH2 (Y641N Mutant) | 0.51[1] |
| EZH1 | 6.1[1] |
Table 1: Biochemical IC50 values of CPI-169 against EZH2 and EZH1. Data demonstrates the high potency of CPI-169 for both wild-type and the Y641N mutant EZH2, with significant selectivity over EZH1.
Comparative Analysis with Other EZH2 Inhibitors
To provide a broader context for the activity of CPI-169, the following table includes IC50 values for other notable EZH2 inhibitors against various EZH2 genotypes. This comparative data is essential for understanding the landscape of EZH2-targeted therapies.
| Inhibitor | Target | Assay Type | IC50 (nM) |
| CPI-169 | EZH2 WT | Biochemical | 0.24 |
| EZH2 Y641N | Biochemical | 0.51 | |
| Tazemetostat (EPZ-6438) | EZH2 WT | Biochemical (Ki) | 2.5 |
| EZH2 Mutant Cell Lines | Cellular Proliferation | <1 to 7600 | |
| GSK126 | EZH2 WT | Biochemical | 9.9 |
| EZH2 Mutant Cell Lines | Cellular Proliferation | Potent Inhibition | |
| Ezh2-IN-8 (EI1) | EZH2 WT | Biochemical | 15 ± 2 |
Table 2: Comparative IC50 values of selected EZH2 inhibitors. This table provides a snapshot of the relative potencies of different inhibitors against wild-type and mutant forms of EZH2, as determined by various biochemical and cellular assays.
Experimental Protocols: Measuring EZH2 Inhibition
The determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed methodologies for the key biochemical and cellular assays used to characterize EZH2 inhibitors like CPI-169.
Biochemical IC50 Determination: Radiometric Methyltransferase Assay
This assay directly measures the enzymatic activity of the PRC2 complex and its inhibition by a test compound.
Principle: The assay quantifies the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[³H]-methionine ([³H]-SAM) to a histone H3 peptide substrate by the EZH2-containing PRC2 complex.
Materials:
-
Purified, reconstituted five-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 peptide substrate (e.g., biotinylated H3K27me0, H3K27me1, or H3K27me2 peptides)
-
S-adenosyl-L-[³H]-methionine ([³H]-SAM)
-
CPI-169 or other test inhibitors dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)
-
Stop Solution (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 100 µM S-adenosyl-L-homocysteine (SAH))
-
Streptavidin-coated plates or beads
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO.
-
Reaction Setup: In a microplate, add the PRC2 complex, the histone H3 peptide substrate, and the test inhibitor at various concentrations.
-
Initiation: Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Termination: Stop the reaction by adding the Stop Solution.
-
Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histone peptide. After washing to remove unincorporated [³H]-SAM, add scintillation fluid and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay: Measurement of H3K27 Trimethylation (H3K27me3)
This assay assesses the ability of an inhibitor to modulate EZH2 activity within a cellular context by measuring the levels of the downstream epigenetic mark, H3K27me3.
Principle: Cancer cell lines with known EZH2 genotypes are treated with the inhibitor, and the global levels of H3K27me3 are quantified, typically by Western blotting or ELISA.
Materials:
-
Cancer cell lines (e.g., lymphoma or prostate cancer lines)
-
Cell culture medium and reagents
-
CPI-169 or other test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot or ELISA equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and treat with a range of inhibitor concentrations for a specified period (e.g., 72-96 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against H3K27me3 and total H3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal. Determine the inhibitor concentration that results in a 50% reduction in the H3K27me3 level (EC50).
Visualizing the Mechanism: Signaling Pathways and Workflows
To better illustrate the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: EZH2 Signaling Pathway and Point of Inhibition by CPI-169.
Caption: Experimental Workflow for Biochemical IC50 Determination.
References
Understanding the selectivity profile of CPI-169 racemate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of the CPI-169 racemate, a potent inhibitor of the histone methyltransferase EZH2. This document details the quantitative data, experimental methodologies, and key signaling pathways relevant to understanding the compound's mechanism of action and potential for therapeutic development.
Executive Summary
CPI-169 is a small molecule inhibitor targeting the enzymatic activity of EZH2 (Enhancer of Zeste Homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This guide summarizes the on-target potency of CPI-169 against wild-type and mutant forms of EZH2, its selectivity against the close homolog EZH1, and provides an overview of the methodologies used to determine these parameters.
Data Presentation: Quantitative Selectivity Profile
The inhibitory activity of CPI-169 has been quantified against its primary target, EZH2, and the closely related EZH1. The half-maximal inhibitory concentration (IC50) values are presented below, offering a clear comparison of the compound's potency.
| Target Enzyme | IC50 (nM) | Fold Selectivity (EZH1/EZH2 WT) |
| EZH2 (Wild-Type) | 0.24 | 25.4 |
| EZH2 (Y641N Mutant) | 0.51 | - |
| EZH1 | 6.1 | 1 |
Note: The Y641N mutation is a common gain-of-function mutation found in various lymphomas.
Experimental Protocols
The following sections detail the methodologies employed to generate the quantitative data presented above. These protocols are representative of standard industry practices for the characterization of EZH2 inhibitors.
Biochemical Inhibition Assay (Radiometric Filter Binding Assay)
This assay quantifies the enzymatic activity of EZH2 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 (1-25) peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 5 M Guanidine HCl
-
Filter plates (e.g., Millipore Multiscreen)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
A reaction mixture is prepared containing the PRC2 complex and the histone H3 peptide substrate in the assay buffer.
-
CPI-169, serially diluted in DMSO, is added to the reaction mixture. A DMSO-only control is included to represent 100% enzyme activity.
-
The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of the stop solution.
-
The reaction mixture is transferred to a filter plate, and the peptide substrate is captured on the filter membrane.
-
The filter plate is washed to remove unincorporated [³H]-SAM.
-
Scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter.
-
The percentage of inhibition is calculated for each concentration of CPI-169, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cellular H3K27me3 Assay (Western Blot)
This assay measures the ability of CPI-169 to inhibit EZH2 activity within a cellular context by quantifying the levels of the H3K27 trimethylation mark.
Materials:
-
Cancer cell line of interest (e.g., KARPAS-422, a lymphoma cell line with a Y641N EZH2 mutation)
-
Cell culture medium and supplements
-
CPI-169
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of CPI-169 or DMSO vehicle control for a specified period (e.g., 72-96 hours) to allow for histone turnover.
-
Cells are harvested and lysed. The total protein concentration of the lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against H3K27me3, followed by incubation with the HRP-conjugated secondary antibody.
-
The chemiluminescent signal is detected using an imaging system.
-
The membrane is stripped and re-probed with an antibody against total Histone H3 to ensure equal protein loading.
-
The band intensities for H3K27me3 are normalized to the total Histone H3 bands.
-
The EC50 value, the concentration of CPI-169 that causes a 50% reduction in H3K27me3 levels, is calculated from the dose-response curve.
Mandatory Visualizations
EZH1/EZH2 Signaling Pathway
Caption: The EZH1/EZH2 signaling pathway, illustrating the role of the PRC2 complex in H3K27 trimethylation and the point of inhibition by CPI-169.
Experimental Workflow for Selectivity Profiling
Caption: A logical workflow diagram illustrating the key experimental stages for determining the comprehensive selectivity profile of CPI-169.
Disclaimer: While extensive efforts have been made to compile accurate and up-to-date information, the off-target selectivity profile for CPI-169 is not exhaustively detailed in publicly available resources. The provided information is based on the available scientific literature and product descriptions. Researchers are encouraged to consult primary literature and conduct their own experiments for definitive characterization.
In vitro activity of CPI-169 racemate on histone methylation
An In-Depth Technical Guide on the In Vitro Activity of CPI-169 Racemate on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of CPI-169, a potent and selective small-molecule inhibitor of the histone methyltransferase EZH2. The document details its mechanism of action, inhibitory potency, and effects on cellular processes, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction: Histone Methylation and the Role of EZH2
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression.[1][2] This process involves the transfer of methyl groups to lysine and arginine residues on histone proteins, which can either activate or repress gene transcription depending on the specific site and degree of methylation.[2]
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][4] In conjunction with other core components of the PRC2 complex, such as SUZ12 and EED, EZH2 catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[3][4][5] This H3K27me3 mark is a hallmark of transcriptionally silent chromatin, leading to the repression of target genes.[5][6] Aberrant EZH2 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[3][5]
CPI-169: A Potent EZH2 Inhibitor
CPI-169 is a novel, indole-based small molecule identified as a potent and selective inhibitor of EZH2.[5] It is structurally distinct from previously reported EZH2 inhibitors.[3] CPI-169 competitively inhibits EZH2 activity, leading to a reduction in global H3K27 methylation, cell cycle arrest, and apoptosis in various cancer cell lines.[3]
Quantitative Data on In Vitro Activity
The inhibitory activity of CPI-169 has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency metrics.
Table 1: Biochemical Potency of CPI-169
| Target | IC50 (nM) |
| EZH2 (Wild-Type) | 0.24[2][7][8][9] |
| EZH2 (Y641N Mutant) | 0.51[2][7][8][9] |
| EZH1 | 6.1[2][7][8][9] |
Table 2: Cellular Activity of CPI-169
| Assay | Cell Line | Metric | Value (nM) |
| H3K27me3 Reduction | HeLa | EC50 | 70[3][9] |
| Growth Inhibition | Various NHL Cell Lines | GI50 | <5000[7] |
Signaling Pathway and Mechanism of Action
CPI-169 exerts its effect by directly inhibiting the catalytic activity of the PRC2 complex. The diagram below illustrates the canonical pathway of EZH2-mediated gene silencing and the point of intervention by CPI-169.
References
- 1. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. CPI-169 - Biochemicals - CAT N°: 18299 [bertin-bioreagent.com]
The Role of CPI-169 Racemate in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CPI-169 racemate, a potent and selective small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator that mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Dysregulation of EZH2 activity is a known driver in various malignancies, particularly in certain subtypes of non-Hodgkin's lymphoma (NHL). CPI-169 has emerged as a critical tool for studying the therapeutic potential of EZH2 inhibition.
Core Mechanism of Action and Epigenetic Impact
CPI-169 functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to its histone substrate.[1][2] This direct inhibition of EZH2's methyltransferase activity leads to a global reduction in H3K27me3 levels.[3][4] H3K27me3 is a repressive epigenetic mark; its removal can lead to the reactivation of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity.[3][4]
Quantitative Data Summary
The potency and cellular activity of CPI-169 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 (nM) |
| EZH2 (Wild-Type) | Biochemical | 0.24[5][6] |
| EZH2 (Y641N Mutant) | Biochemical | 0.51[5][6] |
| EZH1 | Biochemical | 6.1[5][6] |
Table 1: Biochemical Potency of CPI-169
| Cell Line | Assay Type | Endpoint | Value (nM) |
| Not Specified | Cellular | H3K27me3 Reduction | EC50 = 70[3] |
| KARPAS-422 | Cell Viability | GI50 | <5000[6] |
Table 2: Cellular Activity of CPI-169
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by CPI-169 and the general workflows for key experiments.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
Preclinical Profile of CPI-169: A Potent Indole-Based EZH2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data for CPI-169, a potent, selective, and indole-based small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The data presented herein demonstrates CPI-169's robust in vitro and in vivo activity, establishing it as a significant tool for investigating the therapeutic potential of EZH2 inhibition.
Core Data Summary
The preclinical development of CPI-169 has yielded significant quantitative data, highlighting its potency and efficacy in both biochemical and cellular contexts, as well as in a preclinical tumor model.
In Vitro Activity
CPI-169 demonstrates high potency against the Polycomb Repressive Complex 2 (PRC2), the multi-protein complex containing EZH2. This translates to effective inhibition of histone methylation in a cellular context.
| Parameter | Value | Description |
| Biochemical IC50 (PRC2) | < 1 nM | Half-maximal inhibitory concentration against the catalytic activity of the PRC2 complex.[1] |
| Cellular EC50 (H3K27me3) | 70 nM | Half-maximal effective concentration for the reduction of cellular levels of histone H3 lysine 27 trimethylation.[1] |
In Vivo Efficacy
In a preclinical xenograft model using the EZH2 mutant diffuse large B-cell lymphoma (DLBCL) cell line KARPAS-422, CPI-169 exhibited significant, dose-dependent anti-tumor activity.
| Model | Dose | Outcome |
| KARPAS-422 Xenograft | 100 mpk, BID (suboptimal) | Tumor growth inhibition.[2] |
| KARPAS-422 Xenograft | 200 mpk, BID | Complete tumor regression.[1][2] |
Mechanism of Action: Targeting the EZH2 Signaling Pathway
CPI-169 functions as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for the EZH2-catalyzed methylation of histone H3 at lysine 27 (H3K27). This inhibition prevents the formation of the repressive H3K27me3 mark, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects.
References
Structural Insights into the Binding of CPI-169 Racemate to EZH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional aspects of the binding of CPI-169, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). While specific structural data for the CPI-169 racemate is not publicly available, this guide leverages data from its closely related analog, CPI-1205, to provide a comprehensive understanding of its mechanism of action.
Quantitative Analysis of CPI-169 Binding and Activity
CPI-169 is a highly potent inhibitor of EZH2. The following table summarizes the key quantitative data reported for CPI-169 and its related analog, CPI-1205.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| CPI-169 | PRC2 | Biochemical | IC50 | < 1 nM | [1] |
| CPI-169 | Cellular H3K27me3 | Cellular | EC50 | 70 nM | [1] |
| CPI-1205 | EZH2 | Biochemical | IC50 | 0.002 µM | |
| CPI-1205 | Cellular H3K27me3 | Cellular | EC50 | 0.032 µM | |
| CPI-1205 | PRC2 | TR-FRET Binding | Residence Time | ~1 hour |
Structural Basis of EZH2 Inhibition by Indole-Based Compounds
Currently, a crystal structure of EZH2 in complex with CPI-169 has not been reported. However, the co-crystal structure of a derivative of the closely related indole-based inhibitor, CPI-1205 (CPI-1205d), with the human PRC2 complex provides critical insights into the binding mode of this class of inhibitors.
The structure reveals that these inhibitors bind in the S-adenosyl-L-methionine (SAM) cofactor binding pocket of the EZH2 SET domain. The indole scaffold forms key hydrophobic interactions, while the pyridone moiety makes crucial hydrogen bonds that mimic the interactions of the natural cofactor. This competitive inhibition mechanism prevents the transfer of a methyl group to the histone H3 lysine 27 (H3K27) substrate.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the EZH2 signaling pathway and a general experimental workflow for structural studies of EZH2 inhibitors.
Detailed Experimental Protocols
Recombinant Human PRC2 Complex Production and Purification
A robust method for producing the multi-subunit PRC2 complex is essential for structural and biochemical studies.
a. Expression: The full-length cDNAs for human EZH2, EED, SUZ12, RBAP48, and AEBP2 are co-expressed in insect cells (e.g., Spodoptera frugiperda Sf9) using a baculovirus expression system. This system is favored for its ability to handle large, multi-protein complexes.
b. Purification:
-
Cell Lysis: Infected insect cells are harvested and lysed by sonication in a buffer containing protease inhibitors.
-
Affinity Chromatography: The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column to capture the His-tagged PRC2 complex.
-
Ion-Exchange Chromatography: The eluted complex is further purified using an ion-exchange column (e.g., Mono Q) to separate the PRC2 complex from contaminants.
-
Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to obtain a highly pure and homogenous PRC2 complex. The integrity and purity of the complex are assessed by SDS-PAGE and mass spectrometry.
Co-crystallization of PRC2 with Indole-Based Inhibitors
Obtaining high-quality crystals of the PRC2-inhibitor complex is a critical and often challenging step.
a. Complex Formation: The purified PRC2 complex is incubated with a 5- to 10-fold molar excess of the inhibitor (e.g., CPI-169) for several hours on ice to ensure complete binding.
b. Crystallization Screening: The PRC2-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.
c. Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and additives) are meticulously optimized to obtain diffraction-quality crystals.
d. X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed to solve and refine the three-dimensional structure of the PRC2-inhibitor complex.
Biochemical and Biophysical Assays
a. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for EZH2 Activity: [2][3]
This is a bead-based immunoassay to measure the methyltransferase activity of EZH2.
-
Reaction Setup: The EZH2 enzyme, a biotinylated histone H3 peptide substrate, and the inhibitor (CPI-169) are incubated with the cofactor SAM in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Detection: Streptavidin-coated donor beads and anti-H3K27me3 antibody-conjugated acceptor beads are added. In the presence of methylated substrate, the beads are brought into proximity, generating a chemiluminescent signal upon excitation at 680 nm.
-
Data Analysis: The signal is measured, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
b. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay:
This assay directly measures the binding of an inhibitor to the EZH2 complex.
-
Assay Principle: A terbium (Tb)-labeled anti-His antibody (donor) binds to the His-tagged PRC2 complex, and a fluorescently labeled tracer that binds to the EZH2 active site (acceptor) is used. Binding of the tracer brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Competition Assay: Unlabeled inhibitor (CPI-169) competes with the tracer for binding to EZH2, leading to a decrease in the FRET signal.
-
Data Acquisition and Analysis: The TR-FRET signal is measured on a plate reader, and the binding affinity (Kd or Ki) is determined from the competition binding curve.
Conclusion
This technical guide provides a comprehensive overview of the structural biology of CPI-169 binding to EZH2, drawing upon available data for its close analogs. The provided quantitative data, pathway and workflow diagrams, and detailed experimental protocols offer a valuable resource for researchers in the field of epigenetics and drug discovery. Further studies, including the determination of the crystal structure of CPI-169 itself and investigation into the stereospecificity of its racemic mixture, will be crucial for a more complete understanding of its interaction with EZH2 and for the development of next-generation EZH2 inhibitors.
References
Methodological & Application
Application Notes and Protocols for CPI-169 Racemate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CPI-169, a potent and selective small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), in cell culture experiments. The protocols outlined below are intended to assist in the investigation of the biological effects of EZH2 inhibition in various cellular contexts.
Introduction
CPI-169 is a highly potent inhibitor of the EZH2 methyltransferase activity within the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is the catalytic subunit of PRC2, which also includes core components such as EED and SUZ12.[3] This complex plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3).[4][5] H3K27 trimethylation (H3K27me3) is a hallmark of transcriptionally silenced chromatin.[6] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][7] CPI-169 inhibits EZH2 by competing with the S-adenosylmethionine (SAM) cofactor, thereby preventing the methylation of H3K27.[2] This leads to a global reduction in H3K27me3 levels, subsequent derepression of target genes, and ultimately can induce cell cycle arrest and apoptosis in cancer cells.[1][8]
Quantitative Data Summary
The following table summarizes the in vitro potency and cellular activity of CPI-169 across various EZH2 forms and cell lines. This data is crucial for designing experiments with appropriate concentration ranges.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | EZH2 (Wild-Type) | 0.24 nM | [2][8][9] |
| EZH2 (Y641N mutant) | 0.51 nM | [2][8][9] | |
| EZH1 | 6.1 nM | [2][8][9] | |
| EC50 | H3K27me3 reduction (cellular) | 70 nM | [1][8] |
| GI50 | Non-Hodgkin's Lymphoma (NHL) cell lines (16 of 25) | <5 µM | [9] |
Signaling Pathway
The diagram below illustrates the mechanism of action of CPI-169. It targets the EZH2 subunit of the PRC2 complex, leading to the inhibition of H3K27 trimethylation and subsequent effects on gene expression and cellular fate.
Caption: Mechanism of CPI-169 action on the PRC2 complex.
Experimental Protocols
Reagent Preparation and Storage
-
CPI-169 Stock Solution:
-
CPI-169 is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability. When in use, a working aliquot can be stored at 4°C for a short period.
-
Cell Culture and Treatment
The following protocol is a general guideline and should be optimized for specific cell lines and experimental goals. The KARPAS-422 cell line is a well-established model for studying EZH2 inhibitors.[1][9]
-
Cell Seeding:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
The day before treatment, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the experiment. Seeding density will need to be optimized for each cell line and assay duration.
-
-
CPI-169 Treatment:
-
Thaw an aliquot of the CPI-169 stock solution.
-
Prepare a series of dilutions of CPI-169 in fresh culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your cell line and endpoint.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest CPI-169 treatment group.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of CPI-169 or vehicle control.
-
Incubate the cells for the desired duration. For assessing the reduction of H3K27me3, a 4-day incubation is often sufficient.[9] For observing effects on cell proliferation and apoptosis, longer incubation times (e.g., up to 10 days) may be necessary, with medium changes every 3-4 days.[1]
-
Experimental Workflow Diagram
Caption: A typical workflow for in vitro studies with CPI-169.
Downstream Assays
-
Western Blot for H3K27me3 Levels:
-
After treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative reduction in H3K27me3 levels.
-
-
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
-
After the desired incubation period, allow the plate and its contents to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
-
Cell Cycle Analysis:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
Use appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Troubleshooting
-
Low Potency or No Effect:
-
Compound Integrity: Ensure the CPI-169 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to EZH2 inhibition. Consider using a cell line known to be dependent on EZH2 activity (e.g., EZH2-mutant lymphoma cell lines).
-
Treatment Duration: The cellular effects of EZH2 inhibition, such as apoptosis, can be delayed and may require prolonged treatment.[1]
-
-
High Background in Assays:
-
DMSO Concentration: Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and is consistent across all treatment groups, including the vehicle control.
-
Assay-Specific Issues: Refer to the manufacturer's troubleshooting guide for the specific assay being used.
-
Safety Precautions
CPI-169 is a bioactive molecule. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of EZH1 and EZH2 in development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accurate H3K27 methylation can be established de novo by SUZ12-directed PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automethylation of PRC2 promotes H3K27 methylation and is impaired in H3K27M pediatric glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orchestration of H3K27 methylation: mechanisms and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPI-169 - Biochemicals - CAT N°: 18299 [bertin-bioreagent.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for CPI-169 Racemate in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-169 is a potent and selective small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphomas.[1][2] CPI-169 exerts its anti-tumor effects by competitively inhibiting the catalytic activity of EZH2, leading to a reduction in the methylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic modification associated with gene silencing.[1] This inhibition can reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated significant anti-tumor activity of CPI-169 in xenograft models of EZH2-mutant diffuse large B-cell lymphoma (DLBCL).[1]
These application notes provide a detailed protocol for the use of CPI-169 racemate in in vivo xenograft models, based on available preclinical data. The information is intended to guide researchers in designing and executing robust studies to evaluate the efficacy of CPI-169.
Quantitative Data Summary
The following table summarizes the reported in vivo efficacy of CPI-169 in a KARPAS-422 (EZH2-mutant DLBCL) xenograft model.
| Xenograft Model | Dosage and Administration | Treatment Schedule | Key Findings | Reference |
| KARPAS-422 (DLBCL) | 100 mg/kg | Twice daily (BID), subcutaneous | Suboptimal tumor growth inhibition. Synergistic effect when combined with a single dose of CHOP, leading to rapid tumor regression. | [1] |
| KARPAS-422 (DLBCL) | 200 mg/kg | Twice daily (BID), subcutaneous | Led to complete tumor regression. Well-tolerated with no observed toxic effects or body weight loss. | [1] |
Signaling Pathway
Experimental Protocols
Materials and Reagents
-
This compound: Procure from a reputable chemical supplier.
-
Cell Line: KARPAS-422 (human DLBCL cell line with an EZH2 Y641N mutation).
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice), 4-6 weeks old.[3]
-
Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Matrigel®: (Corning) or a similar basement membrane matrix.
-
Vehicle for CPI-169: A suitable vehicle for subcutaneous injection of a hydrophobic compound. A common choice is a mixture of DMSO and a solubilizing agent like PEG400 or corn oil. For example, a formulation of 5-10% DMSO, 40% PEG400, and the remainder saline or water can be tested for solubility and tolerability.[4] It is crucial to perform a pilot study to ensure the chosen vehicle is non-toxic and does not affect tumor growth.
-
Anesthetics: Isoflurane or other appropriate anesthetics for animal procedures.
-
Calipers: For tumor measurement.
Experimental Workflow
Detailed Methodology
1. Cell Culture and Preparation
-
Culture KARPAS-422 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS and perform a cell count using a hemocytometer. Assess cell viability using trypan blue exclusion (viability should be >90%).
-
Resuspend the cells in a 1:1 mixture of sterile, serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.[5] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
2. Tumor Implantation
-
Anesthetize the mice using isoflurane or another appropriate method.
-
Inject 0.2 mL of the cell suspension (containing 1 x 10^7 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[6]
-
Monitor the mice for tumor formation.
3. Tumor Growth Monitoring and Treatment Initiation
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[3]
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.[5]
4. CPI-169 Formulation and Administration
-
Prepare the CPI-169 formulation in the chosen vehicle. For example, dissolve CPI-169 in 100% DMSO to create a stock solution and then dilute it to the final desired concentration using PEG400 and saline. Ensure the final DMSO concentration is below 10% to minimize toxicity.[4]
-
Administer CPI-169 subcutaneously at doses of 100 mg/kg and 200 mg/kg, twice daily (BID).[1] The injection site should be different from the tumor implantation site.
-
The control group should receive the vehicle only, administered at the same volume and schedule as the treatment groups.
5. Efficacy and Toxicity Monitoring
-
Measure tumor volumes 2-3 times per week throughout the study.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Observe the mice daily for any clinical signs of distress or toxicity.
-
The study endpoint can be defined as a specific tumor volume in the control group (e.g., 1500-2000 mm³), a predetermined study duration, or signs of significant toxicity.
6. Endpoint and Tissue Collection
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and measure their final weight.
-
Tumor samples can be fixed in formalin for immunohistochemical analysis (e.g., for H3K27me3 levels) or snap-frozen for molecular analysis.
Conclusion
The EZH2 inhibitor CPI-169 has demonstrated significant anti-tumor efficacy in preclinical xenograft models of DLBCL. The provided protocols offer a framework for conducting in vivo studies to further investigate the therapeutic potential of CPI-169. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable data. Researchers should optimize the vehicle and treatment schedule based on their specific experimental setup and the characteristics of the compound.
References
Application Notes and Protocols: Western Blot Analysis of H3K27me3 Following CPI-169 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 27 trimethylation (H3K27me3) is a key epigenetic modification associated with gene repression. This methylation mark is catalyzed by the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Dysregulation of EZH2 activity and the resulting aberrant H3K27me3 levels are implicated in the pathology of various cancers.[1][3] Consequently, EZH2 has emerged as a significant therapeutic target.[1][3]
CPI-169 is a potent and selective small molecule inhibitor of EZH2.[2][4] It functions by competing with the S-adenosylmethionine (SAM) cofactor, thereby inhibiting the methyltransferase activity of EZH2 and leading to a global reduction in H3K27me3 levels.[1][5] This can reactivate tumor suppressor genes and inhibit cancer cell proliferation.[1] Western blotting is a fundamental technique to quantify the pharmacodynamic effects of EZH2 inhibitors like CPI-169 by measuring the global changes in H3K27me3.[1] This document provides a detailed protocol for treating cells with CPI-169 and subsequently analyzing H3K27me3 levels by Western blot.
Signaling Pathway and Inhibition by CPI-169
The PRC2 complex, with its catalytic subunit EZH2, transfers a methyl group from SAM to histone H3 at lysine 27, resulting in H3K27me3 and subsequent gene repression.[5] CPI-169 acts as a competitive inhibitor of SAM, blocking this process and leading to a decrease in H3K27me3 levels.[1][5]
Experimental Workflow
The overall experimental process involves treating cultured cells with CPI-169, followed by histone extraction, protein quantification, and finally, Western blot analysis to detect changes in H3K27me3 levels.
Experimental Protocols
Cell Culture and CPI-169 Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvesting.
-
CPI-169 Preparation: Prepare a stock solution of CPI-169 in DMSO. Further dilute the stock solution in fresh culture medium to the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing CPI-169 or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically for each cell line.[6]
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to histone extraction. For adherent cells, scrape them into PBS. For suspension cells, pellet them by centrifugation.
Histone Extraction (Acid Extraction Method)
This method is recommended for enriching histone proteins.[1][7]
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Nuclei Isolation: Centrifuge to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C to extract basic proteins.[1]
-
Protein Precipitation: Centrifuge to remove debris. Precipitate the histones from the supernatant by adding trichloroacetic acid (TCA) or 8 volumes of ice-cold acetone and incubating at -20°C.[1][8]
-
Washing: Pellet the precipitated histones by centrifugation. Wash the histone pellet with ice-cold acetone to remove residual acid and air dry.[1][8]
-
Resuspension: Resuspend the histone pellet in ultrapure water.[1]
Protein Quantification
-
Determine the protein concentration of the histone extracts using a BCA protein assay kit, following the manufacturer's instructions.[1]
Western Blotting
-
Sample Preparation: Mix 15-20 µg of histone extract with 4X Laemmli sample buffer.[1] Boil the samples at 95-100°C for 5-10 minutes.[1][6]
-
SDS-PAGE: Load the samples onto a 15% SDS-PAGE gel to ensure good resolution of low molecular weight histones.[1][6] Run the gel at 100-120V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane. For small proteins like histones, a wet transfer at 100V for 60-90 minutes is recommended.[1]
-
Membrane Staining: Verify the transfer efficiency by staining the membrane with Ponceau S.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[1][6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies for both H3K27me3 and total Histone H3 (as a loading control).[1][6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1][6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][6]
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST).[1][6]
-
Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.[1][6]
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.[1]
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the H3K27me3 band to the intensity of the total Histone H3 band to account for loading differences.[1][9]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| CPI-169 | Varies | Varies |
| Cell Culture Medium | Varies | Varies |
| Fetal Bovine Serum (FBS) | Varies | Varies |
| Penicillin-Streptomycin | Varies | Varies |
| DMSO | Varies | Varies |
| PBS (Phosphate-Buffered Saline) | Varies | Varies |
| Hypotonic Lysis Buffer | In-house or Commercial | Varies |
| Hydrochloric Acid (HCl) | Varies | Varies |
| Acetone | Varies | Varies |
| BCA Protein Assay Kit | Varies | Varies |
| Laemmli Sample Buffer | Varies | Varies |
| SDS-PAGE Gels (15%) | Varies | Varies |
| PVDF Membrane (0.2 µm) | Varies | Varies |
| Ponceau S Solution | Varies | Varies |
| Non-fat Dry Milk or BSA | Varies | Varies |
| TBST Buffer | In-house or Commercial | Varies |
| Anti-H3K27me3 Antibody | Varies (e.g., Cell Signaling Technology) | e.g., #9733 |
| Anti-Histone H3 Antibody | Varies (e.g., Millipore) | e.g., #07-690 |
| HRP-conjugated Secondary Antibody | Varies | Varies |
| ECL Western Blotting Substrate | Varies | Varies |
Table 2: Recommended Antibody Dilutions and Incubation Times
| Antibody | Application | Recommended Dilution | Incubation |
| Anti-H3K27me3 (e.g., Rabbit mAb) | Western Blot | 1:1000 | Overnight at 4°C |
| Anti-Histone H3 (Loading Control) | Western Blot | 1:2000 - 1:50,000 | Overnight at 4°C |
| HRP-conjugated Anti-Rabbit IgG | Western Blot | 1:2000 - 1:10,000 | 1 hour at Room Temp |
| HRP-conjugated Anti-Mouse IgG | Western Blot | 1:2000 - 1:10,000 | 1 hour at Room Temp |
Note: Optimal antibody dilutions and incubation times should be determined empirically.[6][9][10]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No H3K27me3 band detected | Inefficient histone extraction. | Verify the histone extraction protocol; acid extraction is generally effective.[6] |
| Inactive primary antibody. | Use a new or validated antibody lot. | |
| Insufficient protein loading. | Increase the amount of protein loaded per lane. | |
| Weak H3K27me3 signal | Suboptimal antibody concentration. | Titrate the primary and secondary antibody concentrations. |
| Insufficient incubation time. | Increase incubation times for antibodies. | |
| Low H3K27me3 levels in cells. | Ensure the cell line expresses detectable levels of H3K27me3. | |
| High background | Insufficient blocking. | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high. | Decrease primary and/or secondary antibody concentrations. | |
| Inadequate washing. | Increase the number or duration of wash steps. | |
| Unexpected bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody. Check antibody datasheet for specificity.[6][10] |
| Protein degradation. | Add protease inhibitors to lysis and extraction buffers. Keep samples on ice.[6] |
By following this detailed protocol, researchers can effectively utilize Western blotting to assess the efficacy of CPI-169 in reducing H3K27me3 levels, providing valuable insights for epigenetic drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Histone Extraction Protocol | EpigenTek [epigentek.com]
- 8. A Rapid and Efficient Method for the Extraction of Histone Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone extraction, Western blot analysis and quantification [bio-protocol.org]
- 10. H3k27me3 Antibody (Lys27) (C36B11) Rabbit MAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Viability Assays with CPI-169 Racemate in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-169 is a potent and selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is frequently overexpressed or mutated in various cancers, including non-Hodgkin lymphomas (NHL), where it plays a crucial role in tumorigenesis by repressing tumor suppressor genes.[1][2] CPI-169 inhibits the catalytic activity of both wild-type and mutant forms of EZH2, leading to a decrease in the repressive histone mark H3K27me3, which in turn triggers cell cycle arrest and apoptosis in lymphoma cells.[1][3] These application notes provide detailed protocols for assessing the effects of CPI-169 racemate on the viability of lymphoma cell lines.
Mechanism of Action of CPI-169
CPI-169 acts as a specific inhibitor of EZH2, which is a key component of the PRC2 complex. This complex is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. In many lymphomas, the dysregulation of EZH2 activity leads to aberrant gene silencing, contributing to cancer development and progression. By inhibiting EZH2, CPI-169 prevents the formation of H3K27me3, leading to the reactivation of tumor suppressor genes. This ultimately results in the induction of cell cycle arrest and apoptosis in lymphoma cells.[1][3]
References
Application Notes and Protocols for CPI-169 Racemate in KARPAS-422 Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] In several cancers, including germinal center B-cell like diffuse large B-cell lymphoma (GCB-DLBCL), EZH2 is frequently overexpressed or harbors gain-of-function mutations.[2] These alterations lead to aberrant gene silencing, promoting cell proliferation and survival.[2][3]
CPI-169 is a potent and selective small molecule inhibitor of EZH2.[4][5] It has demonstrated significant anti-tumor activity in preclinical models of B-cell lymphoma.[3][4] The KARPAS-422 cell line, derived from a patient with GCB-DLBCL, possesses a heterozygous EZH2 (Y641N) mutation, making it a relevant model for studying the efficacy of EZH2 inhibitors.[5][6] This document provides detailed protocols for utilizing CPI-169 racemate in KARPAS-422 xenograft studies, including in vivo efficacy evaluation and pharmacodynamic analysis.
Data Presentation
In Vitro and In Vivo Activity of CPI-169
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Potency | |||
| IC50 (PRC2 catalytic activity) | < 1 nM | Biochemical Assay | [4] |
| EC50 (cellular H3K27me3 reduction) | 70 nM | Variety of cell lines | [4] |
| IC50 (EZH2 WT) | 0.24 nM | Biochemical Assay | [5] |
| IC50 (EZH2 Y641N) | 0.51 nM | Biochemical Assay | [5] |
| In Vivo Efficacy (KARPAS-422 Xenograft) | |||
| Suboptimal Dose | 100 mg/kg (mpk), BID, s.c. | Mouse | [4] |
| Efficacious Dose | 200 mg/kg (mpk), BID, s.c. | Mouse | [4] |
| Outcome at 200 mpk | Complete tumor regression | Mouse | [4] |
| Combination Therapy (CPI-169 + CHOP) | |||
| CPI-169 Dose | 100 mg/kg (mpk), BID, s.c. | Mouse | [4] |
| CHOP | Single dose | Mouse | [4] |
| Outcome | Rapid tumor regression | Mouse | [4] |
Signaling Pathway
The following diagram illustrates the mechanism of action of CPI-169 in inhibiting the EZH2 signaling pathway.
Caption: Mechanism of CPI-169 in inhibiting the EZH2 signaling pathway.
Experimental Protocols
Protocol 1: KARPAS-422 Cell Culture
-
Cell Line: KARPAS-422 (human B-cell non-Hodgkin's lymphoma).[6]
-
Culture Medium: RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days to maintain a cell density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL.
Protocol 2: KARPAS-422 Xenograft Model Development
-
Animal Model: Use female immunodeficient mice, such as NOD/SCID or athymic nude (nu/nu) mice, aged 6-8 weeks.
-
Cell Preparation:
-
Harvest KARPAS-422 cells during the exponential growth phase.
-
Wash the cells twice with sterile, serum-free PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumor length (L) and width (W) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume (mm³) = (W² x L) / 2.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
Protocol 3: In Vivo Efficacy Study of CPI-169
-
Treatment Groups (n=8-10 mice per group):
-
Group 1: Vehicle control (formulation buffer for CPI-169).
-
Group 2: CPI-169 (100 mg/kg, BID, subcutaneous).
-
Group 3: CPI-169 (200 mg/kg, BID, subcutaneous).
-
-
Drug Administration:
-
Prepare CPI-169 in a suitable vehicle for subcutaneous injection.
-
Administer the assigned treatment twice daily (BID).
-
-
Monitoring:
-
Continue tumor volume measurements 2-3 times per week.
-
Monitor body weight and general health of the mice throughout the study.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined size limit or at the end of the study period.
-
Excise tumors, weigh them, and collect tissues for pharmacodynamic analysis.
-
Protocol 4: Combination Therapy with CHOP
-
Treatment Groups (n=8-10 mice per group):
-
Group 1: Vehicle control.
-
Group 2: CPI-169 (100 mg/kg, BID, subcutaneous).
-
Group 3: CHOP (single intravenous or intraperitoneal dose, standard preclinical regimen).
-
Group 4: CPI-169 (100 mg/kg, BID, subcutaneous) + CHOP (single dose).
-
-
Dosing Schedule:
-
Administer CPI-169 for the duration of the study.
-
Administer a single dose of CHOP at the beginning of the treatment period.
-
-
Monitoring and Endpoint: Follow the procedures outlined in Protocol 3.
Protocol 5: Pharmacodynamic Analysis
-
Tissue Collection: At the study endpoint, collect tumor tissues and snap-freeze them in liquid nitrogen or fix them in formalin for immunohistochemistry (IHC).
-
Western Blot for H3K27me3:
-
Extract histones from frozen tumor samples.
-
Perform Western blotting using primary antibodies against H3K27me3 and total Histone H3 (as a loading control).
-
Quantify the reduction in H3K27me3 levels relative to the vehicle control group.
-
-
Immunohistochemistry (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections.
-
Use antibodies against Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
-
Quantify the percentage of positive cells to assess changes in proliferation and apoptosis.
-
Experimental Workflow
The following diagram outlines the experimental workflow for a KARPAS-422 xenograft study with CPI-169.
Caption: Experimental workflow for KARPAS-422 xenograft studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line Karpas-422 (CVCL_1325) [cellosaurus.org]
Application Notes and Protocols for CPI-169 Racemate in EZH2 Inhibition Studies for Non-Hodgkin's Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and functions as a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic modification leads to transcriptional repression of target genes, including tumor suppressor genes.[2] Dysregulation of EZH2 activity, through overexpression or activating mutations (e.g., Y641N), is a known oncogenic driver in various malignancies, including non-Hodgkin's lymphoma (NHL).[3][4]
CPI-169 is a potent and selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of EZH2.[1][5] By binding to the SET domain of EZH2, CPI-169 prevents the transfer of methyl groups, leading to a reduction in global H3K27me3 levels.[6] This inhibition of EZH2 activity can reactivate tumor suppressor gene expression, induce cell cycle arrest, and trigger apoptosis in NHL cell lines, making CPI-169 a valuable tool for studying the therapeutic potential of EZH2 inhibition in this context.[5][6] These application notes provide a summary of CPI-169's activity and detailed protocols for its use in in vitro and in vivo studies of non-Hodgkin's lymphoma.
Quantitative Data Summary
The following tables summarize the key quantitative data for CPI-169 racemate in biochemical and cellular assays.
Table 1: Biochemical Activity of CPI-169 Against EZH2 Variants
| Target | IC50 (nM) | Assay Conditions |
| EZH2 (Wild-Type) | 0.24 | Biochemical assay with reconstituted PRC2.[1][6] |
| EZH2 (Y641N Mutant) | 0.51 | Biochemical assay with reconstituted PRC2.[1][6] |
| EZH1 | 6.1 | Biochemical assay.[1][6] |
Table 2: Cellular Activity of CPI-169 in Non-Hodgkin's Lymphoma Models
| Parameter | Value | Cell Line/Model | Assay Type |
| H3K27me3 Reduction (EC50) | 70 nM | Non-Hodgkin's Lymphoma cell lines | Cellular Assay[5][6] |
| Tumor Growth Inhibition | Dose-dependent | KARPAS-422 DLBCL xenograft | In vivo study[5] |
| Complete Tumor Regression | 200 mg/kg, BID, s.c. | KARPAS-422 DLBCL xenograft | In vivo study[5] |
Signaling Pathways and Experimental Workflow
Caption: EZH2 Signaling Pathway and Point of Inhibition by CPI-169.
Caption: Experimental Workflow for Characterizing CPI-169.
Experimental Protocols
Biochemical EZH2 Inhibition Assay (Radiometric)
This protocol is designed to determine the in vitro inhibitory activity of CPI-169 against the EZH2 enzyme.
Materials:
-
Recombinant PRC2 complex (containing EZH2)
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Stop solution (e.g., high concentration of S-adenosyl-L-homocysteine (SAH))
-
96-well plates
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of CPI-169 in DMSO. A typical starting concentration for a 10-point dose-response curve is 100 µM.
-
Enzyme and Substrate Preparation: Dilute the recombinant PRC2 complex and histone H3 peptide in the assay buffer to the desired working concentrations.
-
Reaction Setup:
-
Add 2 µL of the diluted CPI-169 or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 23 µL of the enzyme-substrate mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation: Add 5 µL of [³H]-SAM to each well to start the methylation reaction. The final reaction volume should be 30 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 10 µL of the stop solution to each well.
-
Detection:
-
Transfer the reaction mixture to a filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each CPI-169 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of CPI-169 on the proliferation and viability of non-Hodgkin's lymphoma cells.
Materials:
-
NHL cell lines (e.g., KARPAS-422, SU-DHL-6)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed NHL cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of CPI-169 in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the log of the CPI-169 concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of H3K27me3
This protocol assesses the effect of CPI-169 on the global levels of H3K27me3 in NHL cells.
Materials:
-
NHL cell lines
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed NHL cells in 6-well plates and treat with various concentrations of CPI-169 (and a DMSO control) for a specific duration (e.g., 48-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total Histone H3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CPI-169 in a mouse xenograft model of non-Hodgkin's lymphoma.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
NHL cell line (e.g., KARPAS-422)
-
Matrigel
-
This compound formulation for subcutaneous administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of NHL cells (e.g., 5-10 x 10⁶ cells in PBS mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer CPI-169 (e.g., 200 mg/kg, twice daily, subcutaneously) or vehicle control.[5]
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess H3K27me3 levels by Western blot or immunohistochemistry to confirm target engagement.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
This compound is a potent and selective EZH2 inhibitor that demonstrates significant anti-proliferative activity in non-Hodgkin's lymphoma models. The provided protocols offer a framework for researchers to investigate the mechanism of action and therapeutic potential of EZH2 inhibition using CPI-169. Careful adherence to these methodologies will enable the generation of robust and reproducible data for advancing the understanding and treatment of non-Hodgkin's lymphoma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EZH2 inhibitor efficacy in non-Hodgkin's lymphoma does not require suppression of H3K27 monomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging EZH2 Inhibitors and Their Application in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Immunohistochemistry for H3K27me3 in Tumors Treated with CPI-169
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-169 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[3][4] Overexpression and hyperactivity of EZH2 are implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma, through the aberrant silencing of tumor suppressor genes.[1]
CPI-169 inhibits the catalytic activity of PRC2, leading to a global reduction in H3K27me3 levels.[1] This reactivation of silenced tumor suppressor genes can trigger cell cycle arrest and apoptosis in cancer cells.[1] Consequently, the level of H3K27me3, as measured by immunohistochemistry (IHC), serves as a critical pharmacodynamic (PD) biomarker to assess the target engagement and biological activity of CPI-169 in preclinical and clinical studies.[1][2]
These application notes provide a comprehensive guide for the use of H3K27me3 IHC as a PD biomarker in tumors treated with CPI-169. Included are detailed protocols, data interpretation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Quantitative Analysis of H3K27me3 Reduction
Treatment with CPI-169 in preclinical models has demonstrated a dose-dependent reduction in the H3K27me3 mark in tumor tissues. The following table summarizes the observed effects in a KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenograft model.[1]
| Treatment Group | Dose of CPI-169 (subcutaneously) | H3K27me3 Staining Intensity | Percentage of H3K27me3 Positive Cells | Proliferation Index (Ki-67) | Apoptosis (Cleaved Caspase-3) |
| Vehicle Control | 0 mpk | Strong nuclear staining | >90% | High | Low |
| Suboptimal Dose | 100 mpk, BID | Moderate to weak nuclear staining | 40-60% | Moderate | Moderate |
| Optimal Dose | 200 mpk, BID | Weak to absent nuclear staining | <10% | Low | High |
Note: This table is a representative summary based on descriptive findings.[1] Actual values may vary depending on the specific experimental conditions, tumor model, and scoring methodology.
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway and Inhibition by CPI-169
The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism of action for CPI-169.
Caption: EZH2 pathway and CPI-169 inhibition.
Experimental Workflow for H3K27me3 Immunohistochemistry
This diagram outlines the key steps in the IHC protocol for assessing H3K27me3 levels in tumor tissues.
Caption: H3K27me3 IHC experimental workflow.
Experimental Protocols
Immunohistochemistry Protocol for H3K27me3 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol is optimized for the detection of H3K27me3 in FFPE tumor sections and is suitable for evaluating the pharmacodynamic effects of CPI-169.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit monoclonal anti-H3K27me3 (e.g., Cell Signaling Technology, C36B11) diluted in blocking buffer.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Detection Reagent: Diaminobenzidine (DAB) substrate kit
-
Counterstain: Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), and 70% (1 x 3 minutes).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Solution.
-
Maintain at a sub-boiling temperature (95-100°C) for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in deionized water and then in TBST.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating sections in 3% Hydrogen Peroxide Block for 10-15 minutes.
-
Rinse with TBST.
-
Incubate sections in Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-H3K27me3 antibody to its optimal concentration (typically 1:100 to 1:500, to be optimized for each lot).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with TBST (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with TBST (3 x 5 minutes).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions. Incubate for 2-10 minutes, monitoring for color development under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the sections through a graded ethanol series (70%, 95%, 100%) and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Interpretation of Staining and Scoring
-
Positive Staining: A brown precipitate in the nucleus of tumor cells indicates the presence of H3K27me3.
-
Internal Controls: Non-neoplastic cells within the tissue, such as endothelial cells and lymphocytes, should retain strong nuclear H3K27me3 staining and can serve as internal positive controls.
-
Scoring: A semi-quantitative H-score can be calculated by multiplying the percentage of positive cells at each intensity level by the corresponding intensity score (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). The final H-score ranges from 0 to 300. Alternatively, a simpler scoring system based on the percentage of positive cells can be used as shown in the data table above. A significant reduction in the H-score or the percentage of positive cells in treated versus untreated tumors indicates target engagement by CPI-169.
References
Application Notes and Protocols for High-Throughput Screening with CPI-169 Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3][4] Overexpression and hyperactivity of EZH2 have been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2][4] CPI-169 is a potent and selective small molecule inhibitor of EZH2.[5][6][7] This document provides detailed application notes and protocols for utilizing CPI-169 racemate in high-throughput screening (HTS) campaigns to identify and characterize novel EZH2 inhibitors.
CPI-169: A Potent EZH2 Inhibitor
CPI-169 is a pyridone-based compound that acts as a SAM-competitive inhibitor of EZH2.[8] It demonstrates high potency against both wild-type and mutant forms of EZH2, as well as EZH1.[6][7] In cellular assays, CPI-169 effectively reduces global H3K27me3 levels, leading to cell cycle arrest and apoptosis in various cancer cell lines.[5] Its demonstrated in vivo efficacy in lymphoma xenograft models underscores its potential as a chemical probe and a starting point for drug discovery programs.[5][7][9]
Quantitative Data Summary
The following table summarizes the key quantitative data for CPI-169's activity.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | Wild-Type EZH2 | 0.24 nM | Biochemical | [6][7] |
| IC50 | Y641N Mutant EZH2 | 0.51 nM | Biochemical | [6][7] |
| IC50 | EZH1 | 6.1 nM | Biochemical | [6][7] |
| EC50 | H3K27me3 Reduction | 70 nM | Cellular | [5] |
| GI50 | Non-Hodgkin's Lymphoma Cell Lines | <5 µM | Cell Growth | [7] |
Signaling Pathway of EZH2
The canonical EZH2 signaling pathway involves the PRC2 complex, which is recruited to chromatin to mediate gene silencing. EZH2, as the catalytic core, utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to trimethylate H3K27. This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressors. CPI-169 directly inhibits the methyltransferase activity of EZH2, preventing H3K27 trimethylation and subsequently leading to the reactivation of silenced genes, which can induce apoptosis and cell cycle arrest.
Caption: Canonical EZH2 signaling pathway and the inhibitory action of CPI-169.
Experimental Protocols
High-Throughput Screening: AlphaLISA Assay for EZH2 Inhibition
This protocol describes a high-throughput AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to identify small molecule inhibitors of EZH2, using this compound as a positive control.[1]
Materials:
-
Recombinant PRC2 complex (containing EZH2)
-
Biotinylated Histone H3 (21-44) peptide substrate
-
S-Adenosyl-L-methionine (SAM)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% BSA
-
AlphaLISA anti-H3K27me3 Acceptor beads
-
Streptavidin-coated Donor beads
-
384-well white microplates
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and test compounds in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup:
-
Add 2 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of PRC2 complex (final concentration ~1 nM) and biotinylated H3 peptide (final concentration ~20 nM) in Assay Buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiation of Reaction: Add 4 µL of SAM (final concentration ~1 µM) to each well to start the methylation reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection:
-
Add 5 µL of a mixture of AlphaLISA anti-H3K27me3 Acceptor beads (final concentration 20 µg/mL) and Streptavidin-coated Donor beads (final concentration 20 µg/mL) in AlphaLISA buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.
Cellular Assay: H3K27me3 Quantification by Flow Cytometry
This protocol details a method to measure the cellular potency of this compound by quantifying global H3K27me3 levels in a relevant cell line (e.g., KARPAS-422).[10]
Materials:
-
KARPAS-422 cells (or other suitable cancer cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)
-
Anti-H3K27me3 primary antibody
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed KARPAS-422 cells at a density of 1 x 10^6 cells/mL.
-
Treat cells with a serial dilution of this compound (e.g., 10 µM to 1 nM) or DMSO for 72-96 hours.
-
-
Cell Fixation and Permeabilization:
-
Harvest and wash the cells with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Immunostaining:
-
Incubate the cells with the anti-H3K27me3 primary antibody for 60 minutes at room temperature.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Determine the median fluorescence intensity (MFI) for each treatment condition. Calculate the EC50 value for the reduction in H3K27me3 levels.
Cellular Assay: Cell Viability Assessment
This protocol outlines a method to assess the effect of this compound on the viability of cancer cells using a standard MTT assay.[11][12]
Materials:
-
KARPAS-422 cells (or other suitable cancer cell line)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed KARPAS-422 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 10 µM to 1 nM) or DMSO for 4 days.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
High-Throughput Screening and Hit Validation Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel EZH2 inhibitors, followed by hit confirmation and characterization.
Caption: A typical workflow for HTS and hit validation of EZH2 inhibitors.
Downstream Cellular Analysis Logic
Following the identification of active compounds, a series of downstream cellular analyses are crucial to characterize their mechanism of action and therapeutic potential.
Caption: Logical flow for the downstream cellular analysis of identified EZH2 inhibitors.
References
- 1. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of reagents and assays for EZH2 peptide and nucleosome high-throughput screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EZH2 - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Probe CPI-169 | Chemical Probes Portal [chemicalprobes.org]
- 9. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing methodology for the detection of H3K27me3 levels using flow cytometry – openlabnotebooks.org [openlabnotebooks.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor oral bioavailability of CPI-169 racemate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with the EZH2 inhibitor, CPI-169 racemate. The focus of this guide is to address challenges related to its poor oral bioavailability.
Troubleshooting Guide
This section addresses specific issues that may arise during preclinical oral administration studies with CPI-169.
Question: We are observing very low and highly variable plasma concentrations of CPI-169 in our rodent pharmacokinetic (PK) studies following oral gavage. What are the likely causes and how can we improve exposure?
Answer:
Low and variable oral exposure is a known challenge with CPI-169, primarily due to its poor aqueous solubility.[1] The issue likely stems from one or a combination of the following factors:
-
Poor Dissolution: The compound is not dissolving efficiently in the gastrointestinal (GI) tract, leading to limited absorption.
-
Precipitation: The compound may initially be in solution in the formulation vehicle but precipitates upon contact with the aqueous environment of the GI tract.[2]
-
First-Pass Metabolism: A portion of the absorbed drug may be metabolized by the liver before reaching systemic circulation, although poor dissolution is the more commonly cited issue for this class of compounds.
Recommended Troubleshooting Workflow:
To systematically address this issue, we recommend the following experimental workflow:
References
Technical Support Center: Optimizing CPI-169 Racemate Dosage for Maximal Tumor Growth Inhibition
Welcome to the technical support center for the use of CPI-169, a potent EZH2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve maximal tumor growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CPI-169?
CPI-169 is a highly potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By inhibiting EZH2, CPI-169 prevents the trimethylation of Histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[1] The reduction in H3K27me3 levels results in the reactivation of tumor suppressor genes, leading to cell cycle arrest, apoptosis, and subsequent inhibition of tumor growth.[1]
Q2: What is a recommended starting dose for in vivo studies with CPI-169?
Based on preclinical studies in lymphoma xenograft models (KARPAS-422), a subcutaneous (s.c.) dose of 200 mg/kg administered twice daily (BID) has been shown to be well-tolerated and result in complete tumor regression.[1] A lower, suboptimal dose of 100 mg/kg (BID, s.c.) has also been used in combination therapy studies.[1] The anti-tumor activity of CPI-169 is proportional to the administered dose.[1] Researchers should perform a dose-escalation study to determine the optimal dose for their specific tumor model.
Q3: How long does it take to observe an anti-tumor effect with CPI-169 treatment?
The therapeutic effect of CPI-169 is not immediate. While target engagement, as measured by a reduction in H3K27me3 levels, can be observed relatively early, the downstream functional consequences such as apoptosis may take longer to manifest. In cell culture, apoptosis is typically not induced before ten days of continuous treatment.[1] In vivo, tumor regression in sensitive models may be observed within 14 to 28 days of continuous dosing.[2][3]
Q4: Is CPI-169 orally bioavailable?
CPI-169 has limited oral bioavailability.[4] For in vivo studies, subcutaneous administration is the recommended route to ensure adequate exposure.[1] An orally bioavailable derivative, CPI-1205, has been developed for clinical investigation.[4]
Q5: What pharmacodynamic marker can be used to confirm CPI-169 activity in vivo?
The most reliable pharmacodynamic marker for CPI-169 activity is the level of H3K27me3 in tumor tissue. A reduction in H3K27me3 levels is directly correlated with the extent of tumor growth inhibition.[1] This can be assessed by methods such as ELISA, Western blot, or immunohistochemistry on tumor biopsies.[3]
Troubleshooting Guides
Issue 1: Suboptimal or No Tumor Growth Inhibition Observed
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Verify Formulation and Administration: Ensure CPI-169 is properly solubilized and administered correctly (subcutaneously is recommended). Check for any precipitation in the formulation. 2. Increase Dose/Frequency: If no toxicity is observed, consider a dose-escalation study or increasing the dosing frequency to twice daily (BID) if not already implemented. 3. Pharmacokinetic (PK) Analysis: If possible, perform a PK study to measure plasma and tumor concentrations of CPI-169 to confirm adequate exposure. |
| Insensitive Tumor Model | 1. Confirm EZH2 Dependency: The tumor model should ideally have a known dependency on EZH2 signaling. Models with EZH2 mutations (e.g., Y641N) are often more sensitive.[5] 2. Assess Baseline H3K27me3: Verify that the tumor model exhibits high baseline levels of H3K27me3. 3. Test Alternative Models: If the current model is not responsive, consider testing CPI-169 in a panel of different cell line-derived or patient-derived xenograft models. |
| Insufficient Treatment Duration | 1. Extend the Dosing Period: As CPI-169's effects on apoptosis and tumor regression can be delayed, extend the treatment duration to at least 21-28 days, provided the animals tolerate the treatment.[1][2] |
| Drug Resistance | 1. Investigate Resistance Mechanisms: If initial sensitivity is followed by relapse, investigate potential resistance mechanisms, such as activation of alternative survival pathways. 2. Consider Combination Therapy: CPI-169 has shown synergistic effects with other anticancer agents like CHOP or the FGFR4 inhibitor Roblitinib.[1][6] |
Issue 2: Unexpected Toxicity or Adverse Effects in Animal Models
| Potential Cause | Troubleshooting Steps |
| Dose Too High | 1. Dose Reduction: Reduce the dose of CPI-169. A dose-response study for both efficacy and toxicity is recommended to find the optimal therapeutic window. 2. Monitor Animal Health: Closely monitor animal body weight, behavior, and overall health. A weight loss of more than 15-20% is a common endpoint. |
| Formulation/Vehicle Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to distinguish between vehicle-related and compound-related toxicity. 2. Alternative Formulation: If the vehicle is suspected to cause toxicity, explore alternative, well-tolerated formulation vehicles. |
| Off-Target Effects | 1. Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs to identify any potential off-target toxicities. |
Data Presentation
Table 1: In Vitro Potency of CPI-169
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (EZH2 WT) | < 1 nM | Catalytic activity of PRC2 | [1] |
| EC50 (H3K27me3 reduction) | 70 nM | Cellular levels | [1] |
| GI50 | < 5 µM | In 16 out of 25 Non-Hodgkin's Lymphoma cell lines | [7] |
Table 2: In Vivo Efficacy of CPI-169 in KARPAS-422 Xenograft Model
| Dose (mg/kg, s.c.) | Dosing Schedule | Outcome | Reference |
| 100 | Twice Daily (BID) | Suboptimal tumor growth inhibition (used in combination studies) | [1] |
| 200 | Twice Daily (BID) | Complete tumor regression, well-tolerated | [1] |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
-
Cell Culture and Implantation: Culture KARPAS-422 cells under standard conditions. Subcutaneously implant 5-10 x 10^6 cells mixed with Matrigel into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
CPI-169 Formulation and Administration: Prepare a formulation of CPI-169 in a suitable vehicle. Administer the specified dose (e.g., 100 or 200 mg/kg) subcutaneously twice daily. The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health daily.
-
Endpoint and Tissue Collection: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach the maximum allowed size. At the endpoint, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., H3K27me3 levels).
Protocol 2: Cellular Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with varying concentrations of CPI-169 or a vehicle control.
-
Incubation: Incubate the cells for an extended period (e.g., 10-14 days), replacing the media with fresh compound as necessary.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Mandatory Visualizations
Caption: Signaling pathway of CPI-169 action.
Caption: Experimental workflow for in vivo efficacy.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. volition.com [volition.com]
- 7. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting CPI-169 racemate insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CPI-169 racemate. Our goal is to help you overcome challenges related to its insolubility in aqueous solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CPI-169 and why is it used in research?
A1: CPI-169 is a potent and highly selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by methylating histone H3 on lysine 27 (H3K27).[4] Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it a significant target for therapeutic intervention.[4][5] CPI-169 is used in cancer research to study the effects of EZH2 inhibition, which can lead to cell cycle arrest and apoptosis in cancer cells.[4][6][7]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
A2: Yes, it is expected. CPI-169 is reported to be insoluble in water.[1][2] Like many small molecule inhibitors developed for intracellular targets, CPI-169 is hydrophobic, which contributes to its poor aqueous solubility.[8][9]
Q3: What solvents can I use to prepare a stock solution of CPI-169?
A3: CPI-169 is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare high-concentration stock solutions.[1][2] It is crucial to use fresh, high-quality, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Quantitative Solubility Data
The following table summarizes the reported solubility of CPI-169 in various solvents. Please note that these values can vary slightly between batches.
| Solvent/Vehicle | Concentration | Notes |
| DMSO | ~80-100 mg/mL | Use fresh, moisture-free DMSO for best results.[2][6] |
| Ethanol | ~10-88 mg/mL | Solubility may vary depending on the source.[1][2] |
| DMF | 25 mg/mL | --- |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | --- |
| 10% DMSO + 60% PEG 400 + 30% ddH2O | 28 mg/mL | A common vehicle for in vivo studies.[1] |
| Water | Insoluble | --- |
Troubleshooting Guide: this compound Insolubility
This guide addresses common issues encountered when preparing aqueous solutions of CPI-169 for in vitro experiments.
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.
-
Cause: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium where it is poorly soluble. The sudden change in solvent polarity causes the compound to crash out of solution.
-
Solutions:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of CPI-169 in your aqueous medium.
-
Use a Co-solvent: Incorporating a water-miscible organic solvent (a co-solvent) in your final aqueous solution can improve solubility.[10][11] Ethanol or propylene glycol are common choices. Start with a low percentage (e.g., 1-5%) and increase if necessary, keeping in mind the tolerance of your cell line or assay to the co-solvent.
-
Employ Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.[10] A typical starting concentration is 0.01-0.1%.
-
pH Adjustment: The solubility of some compounds can be influenced by pH.[10][12] While there is no specific data on the pH-dependent solubility of CPI-169, you can empirically test a range of pH values for your buffer if your experimental system allows.
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from precipitating as dramatically.
-
Issue 2: Even at low concentrations, I see a precipitate in my aqueous solution.
-
Cause: The racemate may have a lower solubility than the individual enantiomers due to differences in crystal lattice energy.[13] It's also possible that the compound is adsorbing to the plasticware.
-
Solutions:
-
Sonication: After diluting the stock solution, sonicate the aqueous solution for a few minutes. This can help to break up small aggregates and improve dissolution.
-
Use of Pluronic F-127: This is a common strategy in drug delivery. A thin film of Pluronic F-127 can be prepared in the culture vessel before adding the compound.
-
Consider Salt Formation: While not a simple benchtop procedure, for drug development, converting the molecule to a more soluble salt form is a common strategy.[9][12]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM CPI-169 Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of CPI-169 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 528.66 g/mol ), you would need 5.29 mg of the compound.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution until the CPI-169 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM CPI-169 stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM CPI-169 stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Immediately after adding the stock solution to the medium, vortex the tube gently to ensure rapid and uniform mixing. This is critical to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Add the final working solution to your cells or assay. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Visualizations
References
- 1. adooq.com [adooq.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biossusa.com [biossusa.com]
- 4. researchgate.net [researchgate.net]
- 5. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. caymanchem.com [caymanchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. wjbphs.com [wjbphs.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Managing Potential Off-target Effects of CPI-169 Racemate
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and managing potential off-target effects of the EZH2 inhibitor, CPI-169, when used as a racemic mixture. The following information is intended to aid in troubleshooting experiments and interpreting results.
Frequently Asked Questions (FAQs)
Q1: What is CPI-169 and what is its primary target?
A1: CPI-169 is a potent and selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][3]
Q2: The product I have is "CPI-169 racemate." What does this mean?
A2: A racemate is a mixture containing equal amounts of two enantiomers, which are molecules that are non-superimposable mirror images of each other.[4] The presence of two distinct molecular entities in a racemic mixture means that they can interact differently with biological targets.[5][6]
Q3: Why is it important to consider the racemic nature of CPI-169 when studying its effects?
A3: Enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties.[5][6] It is possible that one enantiomer of CPI-169 is primarily responsible for the potent EZH2 inhibition, while the other may be less active against EZH2 but could have higher affinity for off-target proteins, potentially leading to unexpected experimental results.
Q4: What are the known potencies of the this compound?
A4: The racemic mixture of CPI-169 has been shown to be a highly potent inhibitor of EZH2. The IC50 values for the racemate are provided in the data table below.
Quantitative Data Summary
The following table summarizes the known in vitro potencies of racemic CPI-169 against wild-type EZH2, the common Y641N mutant, and the related methyltransferase EZH1.
| Target | IC50 (nM) |
| EZH2 (Wild-Type) | <1 |
| EZH2 (Y641N) | Not specified in provided results |
| EZH1 | Not specified in provided results |
| Cellular H3K27me3 EC50 | 70 |
Data sourced from publicly available research.[1]
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Cellular Response
Question: I am observing a cellular phenotype that is not consistent with EZH2 inhibition. Could this be an off-target effect of CPI-169?
Answer: Yes, an unexpected phenotype is a common indicator of potential off-target effects. While CPI-169 is a potent EZH2 inhibitor, the racemate contains two enantiomers that may interact with other cellular proteins.
Troubleshooting Steps:
-
Confirm EZH2 Target Engagement: First, verify that CPI-169 is inhibiting EZH2 in your experimental system. The most direct way is to measure the global levels of H3K27me3 via Western blot or immunofluorescence. A significant reduction in H3K27me3 levels would confirm EZH2 inhibition.
-
Dose-Response Analysis: Perform a dose-response curve for both the on-target effect (H3K27me3 reduction) and the unexpected phenotype. If the unexpected phenotype occurs at a significantly different concentration than EZH2 inhibition, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated EZH2 Inhibitor: Treat your cells with another potent and selective EZH2 inhibitor that has a different chemical scaffold (e.g., Tazemetostat, GSK126). If the unexpected phenotype is not recapitulated with a different inhibitor, it is more likely an off-target effect specific to the CPI-169 chemical scaffold.
-
Consider Enantiomer-Specific Effects: Since you are using a racemate, it is possible that one enantiomer is responsible for the off-target effect. If feasible, separating the enantiomers and testing them individually would be the most definitive way to address this. (See Experimental Protocols section for more details).
Issue 2: Inconsistent Results Between Batches of CPI-169
Question: I have obtained a new lot of this compound and my experimental results are different from before. What could be the cause?
Answer: Inconsistency between batches can arise from several factors, including compound purity and the exact ratio of the enantiomers.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: If possible, have the identity and purity of the new batch of CPI-169 confirmed by analytical methods such as LC-MS and NMR.
-
Perform a Fresh Dose-Response Curve: Re-establish the IC50 for EZH2 inhibition (via H3K27me3 levels) with the new batch to ensure it has the expected potency.
-
Assess Enantiomeric Ratio: While technically challenging for most labs, a specialized analytical lab could determine the enantiomeric excess (ee) to ensure the racemate is indeed a 1:1 mixture.
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Levels
Objective: To determine the on-target activity of CPI-169 by measuring the reduction in global H3K27me3 levels.
Methodology:
-
Cell Treatment: Plate and treat cells with a dose range of CPI-169 (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a sufficient duration to observe changes in histone methylation (typically 48-96 hours).
-
Histone Extraction: Isolate histones from treated cells using a histone extraction kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total H3 signal for each sample.
Protocol 2: Profiling Off-Target Effects Using a Kinase Panel
Objective: To identify potential off-target kinases of CPI-169.
Methodology:
-
Compound Submission: Submit CPI-169 to a commercial service that offers kinase profiling panels (e.g., Eurofins, Reaction Biology). These services typically screen the compound against a large number of purified kinases at a fixed concentration (e.g., 1 µM).
-
Data Interpretation: The service will provide a report detailing the percent inhibition of each kinase. "Hits" are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50% or 75%).
-
Follow-up Studies: For any identified off-target kinases, it is important to perform follow-up studies to confirm the interaction and determine the IC50. This can be done through in-house biochemical assays or by requesting follow-up services from the profiling company.
Protocol 3: Chiral Separation of CPI-169 Enantiomers
Objective: To separate the individual enantiomers of the this compound for downstream testing.
Methodology:
This protocol requires specialized equipment and expertise in chiral chromatography.[7][8][9]
-
Method Development:
-
The primary technique for separating enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[7][9]
-
Screen a variety of CSP columns (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) with different mobile phases (normal-phase or reversed-phase) to identify a condition that provides baseline separation of the two enantiomers.
-
-
Preparative Chiral HPLC:
-
Once an analytical method is established, scale it up to a preparative scale to isolate milligram quantities of each enantiomer.
-
Inject the this compound onto the preparative chiral column and collect the fractions corresponding to each enantiomer peak.
-
-
Purity and Identity Confirmation:
-
Analyze the collected fractions by analytical chiral HPLC to confirm the enantiomeric purity of each separated isomer.
-
Confirm the chemical identity of the separated enantiomers using LC-MS and NMR.
-
-
Downstream Testing: Use the isolated enantiomers in cellular and biochemical assays to determine their individual contributions to the on-target and off-target effects.
Visualizations
Caption: EZH2 signaling pathway and the inhibitory action of CPI-169.
Caption: Workflow for troubleshooting unexpected results with this compound.
Caption: Hypothetical differential target engagement by CPI-169 enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Cell line resistance to CPI-169 racemate treatment
Welcome to the technical support center for CPI-169 racemate treatment. This resource provides troubleshooting guides and frequently asked questions to help researchers identify and understand cell line resistance to CPI-169, a potent and selective EZH2 inhibitor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is CPI-169 and what is its mechanism of action?
CPI-169 is a small molecule inhibitor that potently and selectively targets EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 functions as a histone methyltransferase, primarily trimethylating histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes.[4][5] By inhibiting the catalytic activity of EZH2, CPI-169 reduces global H3K27me3 levels, leading to the de-repression of tumor suppressor genes, which in turn can trigger cell cycle arrest and apoptosis in susceptible cancer cell lines.[3][6]
Q2: What are the common mechanisms of acquired resistance to EZH2 inhibitors like CPI-169?
Acquired resistance to EZH2 inhibitors is a significant challenge and typically falls into two main categories:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that operate parallel to or downstream of EZH2. The most commonly implicated pathways are the PI3K/AKT/mTOR and the MAPK/ERK pathways.[1][4] Activation of these pathways can promote cell survival and proliferation, even when EZH2 is effectively inhibited.[4]
-
Secondary Mutations in the EZH2 Target: Acquired point mutations in the EZH2 gene can emerge under selective drug pressure. These mutations can alter the drug-binding pocket, preventing CPI-169 from effectively binding to and inhibiting the EZH2 protein.[4]
-
Dysregulation of Cell Cycle Control: Mutations that converge on the RB1/E2F axis can decouple EZH2-dependent differentiation from cell-cycle control.[7][8] This allows tumor cells to evade the G1 arrest typically induced by EZH2 inhibition.[7]
Q3: How can I confirm that my cell line has developed resistance to CPI-169?
The primary method to confirm resistance is to demonstrate a significant increase in the half-maximal inhibitory concentration (IC50) of CPI-169 in the suspected resistant cell line compared to the parental (sensitive) cell line. This is achieved by performing a cell viability or proliferation assay (e.g., MTT, CCK-8) over a range of CPI-169 concentrations. A fold-change in IC50 of greater than 3- to 10-fold is generally considered evidence of acquired resistance.[9][10]
Q4: If my cells become resistant to CPI-169, will they be resistant to other EZH2 inhibitors?
Not necessarily. Cross-resistance depends on the mechanism of resistance.
-
If resistance is due to the activation of bypass signaling pathways, the cells will likely be resistant to other EZH2 inhibitors that share a similar mechanism of action (i.e., SAM-competitive inhibitors).[4]
-
If resistance is caused by a specific point mutation in the EZH2 drug-binding site, the cells may remain sensitive to other EZH2 inhibitors that bind differently or to inhibitors targeting other components of the PRC2 complex, such as EED.[4][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with CPI-169.
Problem: My cells are no longer responding to CPI-169 at previously effective concentrations. I suspect resistance.
Solution:
Step 1: Confirm Resistance by Determining the IC50 Value. First, you must quantitatively confirm the change in sensitivity.
-
Action: Perform a dose-response experiment using a cell viability assay (e.g., MTT or CellTiter-Glo®) on both your suspected resistant line and the original parental cell line.
-
Expected Outcome: A significant rightward shift in the dose-response curve and a corresponding increase in the calculated IC50 value for the resistant line compared to the parental line.
Table 1: Example IC50 Data for CPI-169 in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Change in Resistance |
| Parental Line | CPI-169 | 0.5 | - |
| Resistant Line | CPI-169 | 7.5 | 15x |
Step 2: Verify On-Target EZH2 Inhibition. Before investigating complex resistance mechanisms, ensure the drug is still inhibiting its primary target in the resistant cells.
-
Action: Treat both parental and resistant cells with CPI-169 at a concentration known to be effective in the parental line (e.g., 5x the parental IC50). After 48-72 hours, perform a Western blot to check the levels of H3K27me3.
-
Possible Outcomes & Interpretations:
-
H3K27me3 is reduced in both lines: This indicates that CPI-169 can still enter the resistant cells and inhibit EZH2. The resistance mechanism is likely downstream or in a parallel pathway (See Step 3).
-
H3K27me3 is NOT reduced in the resistant line: This suggests a mechanism that prevents the drug from inhibiting its target, such as a mutation in the EZH2 drug-binding site or increased drug efflux.
-
Problem: I've confirmed resistance and my Western blot shows that CPI-169 no longer reduces H3K27me3 levels in the resistant line.
Solution:
Investigate Target-Specific Mechanisms. The primary suspect is an acquired mutation in the EZH2 gene.
-
Action:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Perform Sanger sequencing of the EZH2 coding region, paying close attention to the SET domain where catalytic activity resides and where inhibitors bind.
-
Compare the sequences to identify any acquired mutations in the resistant line.
-
Problem: I've confirmed resistance, but CPI-169 still reduces H3K27me3 levels in my resistant cells.
Solution:
Investigate Bypass Pathway Activation. This result strongly suggests that the resistant cells are circumventing the effects of EZH2 inhibition by activating pro-survival pathways.[4]
-
Action:
-
Pathway Screening: Perform a Western blot analysis on key signaling nodes in the most common bypass pathways. Compare the basal and CPI-169-treated phosphorylation status of proteins like AKT (p-AKT S473), ERK1/2 (p-ERK T202/Y204), and S6 Ribosomal Protein (p-S6) in parental versus resistant cells.
-
Combination Therapy: Use small molecule inhibitors for the suspected activated pathway (e.g., a PI3K inhibitor like Pictilisib or a MEK inhibitor like Trametinib) in combination with CPI-169.[4]
-
-
Expected Outcome: An increase in the phosphorylation of key pathway proteins (e.g., p-AKT) in the resistant line. Furthermore, a combination of CPI-169 and a bypass pathway inhibitor should re-sensitize the resistant cells to treatment.
Experimental Protocols & Visualizations
Protocol: Generation of a CPI-169 Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of CPI-169.[9][10][11]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Standard cell culture equipment
Methodology:
-
Determine Initial IC50:
-
Plate the parental cells in 96-well plates.
-
Treat with a range of CPI-169 concentrations for 72-96 hours.
-
Determine the IC50 value using a cell viability assay.[11] This is your starting concentration.
-
-
Initial Drug Exposure (Continuous Treatment):
-
Culture the parental cells in a T-25 flask with complete medium containing CPI-169 at the determined IC50 concentration.
-
Monitor the cells daily. A large portion of the cells are expected to die initially.
-
When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh, drug-containing medium.
-
-
Dose Escalation:
-
Once the cells are proliferating steadily at the initial IC50 concentration, increase the CPI-169 concentration by 1.5 to 2-fold.[9]
-
Repeat the process: monitor for cell death, wait for the surviving population to recover and become confluent, then passage.
-
Continue this stepwise increase in drug concentration. This process is lengthy and can take 3-6 months or longer.[10][12]
-
-
Confirmation and Characterization:
-
At regular intervals (e.g., every month or after 3-4 dose escalations), freeze down a stock of cells.
-
Perform a cell viability assay to determine the new IC50.
-
A resistant line is generally considered established when its IC50 is at least 10-fold higher than the parental line.[9]
-
Test the stability of the resistance by culturing the cells in a drug-free medium for several passages and then re-determining the IC50.[11]
-
Visualizations
Caption: A troubleshooting workflow for identifying the mechanism of resistance to CPI-169.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
How to determine the optimal treatment duration with CPI-169 racemate
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CPI-169 racemate, a potent and selective EZH2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on determining optimal treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of zeste homolog 2).[1][2][3][4] Its mechanism of action involves competing with the cofactor S-Adenosyl methionine (SAM) to block the catalytic activity of the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit.[5][6] This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[5][7] By reducing H3K27me3 levels, CPI-169 can reactivate the expression of tumor suppressor genes, thereby inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis.[6][8]
Q2: What are the key differences in this compound's activity against wild-type and mutant EZH2?
This compound demonstrates high potency against both wild-type (WT) EZH2 and the common Y641N mutant. However, there are slight differences in its inhibitory concentration (IC50), as summarized in the table below. This is crucial for selecting appropriate cell lines for your experiments.
| Target | IC50 |
| EZH2 WT | 0.24 nM |
| EZH2 Y641N | 0.51 nM |
| EZH1 | 6.1 nM |
| Data compiled from multiple sources.[1][3][4] |
Q3: How do I determine the optimal in vitro concentration of this compound for my experiments?
The optimal concentration will be cell-line specific. It is recommended to perform a dose-response experiment to determine the GI50 (concentration for 50% growth inhibition) in your specific cell line(s). A typical starting range for such an experiment could be from 1 nM to 10 µM. Cellular H3K27me3 levels can be monitored as a pharmacodynamic biomarker to confirm target engagement at various concentrations.
Q4: How can I determine the optimal treatment duration with this compound in my experimental model?
Determining the optimal treatment duration is a critical experimental question that requires empirical investigation. There is no single answer, as it will depend on the specific biological question, the model system (in vitro vs. in vivo), and the desired outcome. The following sections provide detailed experimental workflows to guide you in making this determination.
Troubleshooting and Experimental Guides
Guide 1: Determining Optimal Treatment Duration for In Vitro Studies
The optimal treatment duration in vitro will be a balance between achieving the desired biological effect (e.g., apoptosis, cell cycle arrest) and avoiding off-target effects or confounding results from prolonged exposure.
Experimental Workflow:
Caption: Workflow for determining optimal in vitro treatment duration.
Detailed Protocol: Time-Course Analysis of H3K27me3 Levels by Western Blot
-
Cell Seeding and Treatment: Seed your cells of interest in 6-well plates at a density that will not lead to over-confluence by the final time point. The next day, treat the cells with this compound at the predetermined concentration (e.g., GI50). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: At each time point (e.g., 2, 4, 6, 8 days), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against H3K27me3 overnight at 4°C. Use an antibody against total Histone H3 as a loading control. The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal. The optimal duration for target engagement is the point at which maximal reduction of H3K27me3 is observed and sustained.
Guide 2: Determining Optimal Treatment Duration for In Vivo Studies
For in vivo studies, the optimal treatment duration will depend on the tumor model, the dosing regimen, and the endpoints being measured (e.g., tumor growth inhibition, survival).
Experimental Workflow:
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. biossusa.com [biossusa.com]
- 3. amsbio.com [amsbio.com]
- 4. adooq.com [adooq.com]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
Improving the in vivo efficacy of CPI-169 racemate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the EZH2 inhibitor, CPI-169 racemate, in in vivo experiments.
Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with CPI-169 and offers potential solutions.
| Issue | Potential Cause | Recommended Action |
| Poor or inconsistent tumor growth inhibition after oral administration. | Limited Oral Bioavailability: CPI-169 is known to have poor oral bioavailability. The compound may not be reaching sufficient concentrations at the tumor site to exert its therapeutic effect. | 1. Switch to an alternative route of administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injection has been shown to be effective for CPI-169 in preclinical models. 2. Formulation Optimization: If oral administration is necessary, consider formulating CPI-169 to improve its solubility and absorption. Strategies include using co-solvents, surfactants, or developing a lipid-based formulation. 3. Dose Escalation: Carefully escalate the oral dose while monitoring for any signs of toxicity. |
| Tumor growth initially slows but then resumes despite continuous treatment. | Acquired Resistance: Cancer cells can develop resistance to EZH2 inhibitors through various mechanisms. | 1. Investigate Resistance Mechanisms: Analyze tumor samples for potential resistance mechanisms. This could include sequencing the EZH2 gene to check for mutations that prevent drug binding or assessing the activation of bypass signaling pathways such as PI3K/Akt or MAPK. 2. Combination Therapy: Consider combining CPI-169 with an inhibitor of the identified bypass pathway. For example, if the PI3K/Akt pathway is activated, a combination with a PI3K inhibitor may restore sensitivity. |
| High variability in tumor response between animals in the same treatment group. | Inconsistent Drug Administration: Improper gavage technique or injection can lead to variable dosing. Tumor Heterogeneity: The initial tumor cell population may have been heterogeneous, with some cells being less sensitive to CPI-169. | 1. Refine Administration Technique: Ensure consistent and accurate administration of the compound for all animals. For oral gavage, ensure the compound is delivered directly to the stomach. 2. Increase Group Size: A larger number of animals per group can help to statistically mitigate the effects of individual animal and tumor variability. 3. Characterize Cell Line: Thoroughly characterize the cancer cell line being used to ensure a consistent phenotype and sensitivity to CPI-169 before initiating in vivo studies. |
| No change in H3K27me3 levels in tumor tissue after treatment. | Insufficient Target Engagement: The dose of CPI-169 may be too low to effectively inhibit EZH2 in the tumor tissue. Poor Drug Penetration: The compound may not be efficiently reaching the tumor tissue. Technical Issues with Western Blot: Problems with the antibody, protein extraction, or blotting procedure can lead to inaccurate results. | 1. Dose-Response Study: Perform a dose-response study to determine the optimal dose of CPI-169 required to inhibit H3K27me3 in your model. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure the concentration of CPI-169 and the levels of H3K27me3 in the tumor tissue at various time points after administration. 3. Optimize Western Blot Protocol: Ensure the Western blot protocol is optimized for detecting H3K27me3. Use a validated antibody and appropriate controls. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of CPI-169?
CPI-169 is a potent and selective small-molecule inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27).[3] This methylation leads to the silencing of target genes. By inhibiting EZH2, CPI-169 prevents this methylation, leading to the reactivation of tumor suppressor genes, which can in turn induce cell cycle arrest and apoptosis in cancer cells.[4]
2. What is the known in vivo efficacy of CPI-169?
In preclinical studies using a KARPAS-422 lymphoma xenograft model in mice, subcutaneous administration of CPI-169 at a dose of 200 mg/kg twice daily resulted in significant tumor growth inhibition and even tumor regression.[4] This anti-tumor activity was associated with a reduction in global H3K27me3 levels in the tumor tissue.
3. Why is the oral bioavailability of CPI-169 limited?
The limited oral bioavailability of CPI-169 is likely due to its poor aqueous solubility. For a drug to be absorbed effectively from the gastrointestinal tract after oral administration, it must first dissolve in the gut fluids. Compounds with low solubility often exhibit poor absorption and, consequently, low bioavailability.
4. What are some strategies to improve the oral delivery of CPI-169?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like CPI-169:
-
Co-solvents and Surfactants: These can be used to increase the solubility of the drug in the formulation.
-
Lipid-Based Formulations: Formulating the drug in lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract and enhance its absorption.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can lead to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can improve its solubility and dissolution.
5. What are the known mechanisms of resistance to EZH2 inhibitors?
Resistance to EZH2 inhibitors can arise through several mechanisms:
-
Mutations in EZH2: Acquired mutations in the EZH2 gene can prevent the inhibitor from binding to the enzyme, rendering it ineffective.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of EZH2 inhibition. The PI3K/Akt and MAPK signaling pathways have been implicated in resistance to EZH2 inhibitors.[5]
-
Upregulation of other PRC2 components: Increased expression of other components of the PRC2 complex may compensate for the inhibition of EZH2.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for CPI-169 and a clinically relevant EZH2 inhibitor, Tazemetostat, for comparison.
Table 1: In Vitro Potency of CPI-169
| Target | IC50 (nM) |
| EZH2 (Wild-Type) | 0.24[1][2] |
| EZH2 (Y641N Mutant) | 0.51[1][2] |
| EZH1 | 6.1[1][2] |
Table 2: Preclinical In Vivo Efficacy of EZH2 Inhibitors
| Compound | Animal Model | Cell Line | Route of Administration | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CPI-169 | Mouse Xenograft | KARPAS-422 (Lymphoma) | Subcutaneous | 200 mg/kg, twice daily | Regression | [4] |
| Tazemetostat | Mouse Xenograft | WSU-DLCL2 (Lymphoma) | Oral | 200 mg/kg, twice daily | Regression | [6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of CPI-169 in a subcutaneous lymphoma xenograft model.
Materials:
-
KARPAS-422 lymphoma cells
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water for oral gavage, or a suitable vehicle for subcutaneous injection)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture KARPAS-422 cells according to the supplier's recommendations.
-
Tumor Implantation:
-
Harvest cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Prepare the CPI-169 formulation at the desired concentration.
-
Administer CPI-169 or vehicle to the respective groups according to the planned dosing schedule (e.g., once or twice daily by the chosen route of administration).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K27me3).
-
Plot the mean tumor volume for each group over time to assess treatment efficacy.
-
Protocol 2: Western Blot for H3K27me3 in Tumor Tissue
This protocol describes the detection of H3K27me3 levels in tumor tissue samples by Western blot.
Materials:
-
Tumor tissue samples
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-H3K27me3
-
Primary antibody: anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Homogenize the tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the protein lysates and boil for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-Histone H3 antibody to confirm equal loading.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. CPI-169 - Biochemicals - CAT N°: 18299 [bertin-bioreagent.com]
- 5. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Addressing batch-to-batch variability of CPI-169 racemate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with the EZH2 inhibitor, CPI-169 racemate.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (IC50) of different batches of CPI-169 in our cell-based assays. What are the potential causes?
A1: Batch-to-batch variability in the potency of small molecule inhibitors like CPI-169 is a common issue that can arise from several factors related to the compound's chemical and physical properties. The primary causes often lie in the synthesis and purification processes.[1] Key factors to consider include:
-
Purity and Impurity Profile: Minor variations in the final purity of the compound or the presence of different types or levels of impurities can significantly impact its biological activity. Some impurities may be inert, while others could have their own biological effects, including antagonistic or synergistic interactions.
-
Enantiomeric Ratio: Since CPI-169 is a racemate, it is a 1:1 mixture of two enantiomers (stereoisomers that are mirror images of each other). It is possible that one enantiomer is significantly more active than the other.[2][3] Inconsistent enantiomeric ratios between batches can lead to substantial differences in overall potency.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility and dissolution rate, thereby influencing its effective concentration in your experiments.[1]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product and could interfere with your biological assays.
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound, resulting in reduced activity.
Q2: How does the fact that CPI-169 is a racemate affect its biological activity?
A2: The use of a racemic mixture can have several implications for its biological activity. Biological systems, such as enzymes and receptors, are chiral and often interact differently with each enantiomer of a chiral drug.[2] Potential scenarios include:
-
One Enantiomer is Active (Eutomer), the Other is Inactive (Distomer): This is a common scenario where only one enantiomer binds to the target protein (EZH2 in this case) and elicits the inhibitory effect. The other enantiomer is essentially an impurity in this context.
-
Both Enantiomers are Active, but with Different Potencies: Both enantiomers may inhibit EZH2, but one is more potent than the other.
-
Enantiomers Have Different Biological Activities: In some cases, one enantiomer might have the desired therapeutic effect, while the other could have off-target effects or even be toxic.
-
Synergistic or Antagonistic Interactions: The two enantiomers might interact in a way that their combined effect is greater (synergism) or lesser (antagonism) than the sum of their individual effects.
Therefore, variations in the enantiomeric composition between batches of this compound can be a significant source of inconsistent experimental results.
Q3: What are the initial steps we should take to troubleshoot the variability of our CPI-169 batches?
A3: A systematic approach is crucial for identifying the root cause of the observed variability. We recommend the following initial steps:
-
Review the Certificate of Analysis (CoA): Carefully examine the CoA for each batch. Pay close attention to the purity data (usually determined by HPLC) and any information on residual solvents or other impurities. Compare the CoAs of a "good" batch and a "bad" batch if available.
-
Perform Analytical Characterization: Conduct your own analytical tests to verify the identity, purity, and integrity of each batch. This is a critical step for quality control.
-
Assess Biological Activity in Parallel: Test the different batches side-by-side in a well-controlled biological assay, such as an EZH2 enzymatic assay or a cell-based assay measuring H3K27me3 levels. This will confirm if the observed variability is due to the compound itself.
The following troubleshooting guides provide detailed protocols for these steps.
Troubleshooting Guides
Guide 1: Analytical Characterization of CPI-169 Batches
This guide outlines the key analytical techniques to assess the chemical and physical properties of your CPI-169 batches.
Objective: To verify the identity, purity, and enantiomeric composition of different CPI-169 batches.
Recommended Analyses:
-
High-Performance Liquid Chromatography (HPLC/UPLC): To determine the purity of the compound and identify any potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and its major components, including potential impurities.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[7][8][9][10][11]
-
Chiral HPLC: To determine the enantiomeric ratio of the this compound.[12][13][14]
Troubleshooting Workflow for Analytical Characterization:
Caption: A logical workflow for troubleshooting inconsistent CPI-169 batches using analytical techniques.
Quantitative Data Summary Table:
| Parameter | Method | "Good" Batch (Example) | "Bad" Batch (Example) | Acceptance Criteria |
| Purity | HPLC/UPLC | 99.5% | 95.2% | ≥ 98% |
| Molecular Weight | LC-MS | 528.23 g/mol | 528.23 g/mol (major peak) | 528.67 ± 0.5 g/mol |
| Enantiomeric Ratio | Chiral HPLC | 50.1% : 49.9% | 65.3% : 34.7% | 48% - 52% for each enantiomer |
| Impurity Profile | LC-MS | Impurity A: 0.2% | Impurity B: 2.5% | No single impurity > 0.5% |
Guide 2: Biological Activity Verification of CPI-169 Batches
This guide provides protocols to assess and compare the biological activity of different CPI-169 batches.
Objective: To determine if the observed variability in experimental outcomes is due to differences in the biological potency of the CPI-169 batches.
Recommended Assays:
-
In Vitro EZH2 Enzymatic Assay: To directly measure the inhibitory activity of each batch on the EZH2 enzyme.
-
Western Blot for H3K27me3: To assess the effect of each batch on the downstream target of EZH2 in a cellular context.[15][16]
-
Cell Viability/Proliferation Assay: To determine the functional consequence of EZH2 inhibition on cancer cell lines known to be sensitive to EZH2 inhibitors (e.g., KARPAS-422).[17][18][19]
Troubleshooting Workflow for Biological Activity Verification:
Caption: A workflow to troubleshoot CPI-169 batch variability through biological assays.
Quantitative Data Summary Table:
| Assay | Parameter | "Good" Batch (Example) | "Bad" Batch (Example) | Expected Outcome |
| EZH2 Enzymatic Assay | IC50 | 0.25 nM | 1.5 nM | Consistent IC50 values |
| Western Blot (H3K27me3) | EC50 | 75 nM | 300 nM | Consistent EC50 values |
| Cell Viability Assay | GI50 | 1 µM | 5 µM | Consistent GI50 values |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Ratio Determination
Materials:
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD)
-
HPLC system with UV detector
-
Mobile phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine for basic compounds.
-
CPI-169 samples from different batches, dissolved in mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Inject a known concentration of the this compound standard to determine the retention times of the two enantiomers.
-
Inject the samples from each batch.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric ratio by dividing the area of one enantiomer by the total area of both enantiomers and multiplying by 100.
Protocol 2: Western Blot for H3K27me3
Materials:
-
Cancer cell line sensitive to EZH2 inhibitors (e.g., KARPAS-422).
-
CPI-169 from different batches, dissolved in DMSO.
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose range of CPI-169 from each batch (and a DMSO vehicle control) for 48-72 hours.
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate the proteins and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the Total Histone H3 signal.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
Materials:
-
Cancer cell line sensitive to EZH2 inhibitors.
-
96-well plates.
-
CPI-169 from different batches, dissolved in DMSO.
-
MTT reagent or CellTiter-Glo® reagent.
-
Plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of CPI-169 from each batch in culture medium.
-
Treat the cells with the different concentrations of CPI-169 (and a DMSO vehicle control).
-
Incubate for the desired duration (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition) for each batch.
Signaling Pathway Diagram
EZH2 Signaling Pathway and Inhibition by CPI-169:
Caption: The EZH2 signaling pathway and the mechanism of inhibition by CPI-169.
References
- 1. benchchem.com [benchchem.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Small molecule-NMR | University of Gothenburg [gu.se]
- 8. latrobe.edu.au [latrobe.edu.au]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. dujps.com [dujps.com]
- 14. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing CPI-169 Racemate Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of the CPI-169 racemate in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is CPI-169 and what is its mechanism of action?
A1: CPI-169 is a potent and selective small molecule inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 at lysine 27 (H3K27). This methylation leads to transcriptional repression of target genes. In various cancers, EZH2 is often overexpressed or mutated, leading to aberrant gene silencing and tumor progression. CPI-169 competitively inhibits the S-adenosyl-methionine (SAM) binding site of EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of tumor suppressor genes.
Q2: What is a racemate and are there toxicity concerns specific to using the this compound?
A2: A racemate is a mixture containing equal amounts of two enantiomers, which are mirror-image isomers of a chiral molecule. While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit different pharmacological and toxicological profiles in the chiral environment of the body.[2][3] The differential effects arise from their distinct interactions with chiral biological molecules like enzymes and receptors.[2][3] For some drugs, one enantiomer may be responsible for the therapeutic effect (eutomer), while the other may be inactive or contribute to toxicity (distomer).[4] It is crucial to consider that the toxicity profile of a racemate may differ from that of its individual enantiomers.[2][4]
Q3: What are the known toxicities associated with EZH2 inhibitors in animal models?
A3: EZH2 inhibitors, as a class, have been associated with several toxicities in preclinical animal models. These can include:
-
Hematological Toxicities: Myelosuppression, including thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia (low red blood cell count), is a potential side effect.
-
Hepatotoxicity: Liver injury, indicated by elevated liver enzymes, has been observed with some EZH2 inhibitors.[5]
-
Vascular Effects: Some studies suggest that EZH2 inhibition could potentially lead to vascular stiffness.[6]
It is important to note that the specific toxicity profile and severity can vary between different EZH2 inhibitors and the animal model being used.
Troubleshooting Guide
Issue 1: Observed Toxicity or Adverse Events in Animal Models
Q4: We are observing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) in our mice treated with CPI-169. What steps can we take to mitigate this?
A4: If you observe signs of toxicity, consider the following troubleshooting steps:
-
Dose Reduction: One of the most direct ways to mitigate toxicity is to reduce the dose of CPI-169. A study has shown that CPI-169 administered subcutaneously at 200 mg/kg twice daily was well-tolerated in mice with no observed toxic effects or body weight loss.[1] If you are using a higher dose, consider reducing it to this level or lower and reassess the toxicological endpoints.
-
Route of Administration: The route of administration can significantly impact the pharmacokinetic and toxicity profile of a compound. Subcutaneous injection has been reported as a well-tolerated route for CPI-169.[1] If you are using a different route, such as intraperitoneal or oral, consider switching to subcutaneous administration.
-
Formulation Optimization: The vehicle used to formulate CPI-169 can influence its local and systemic tolerability. Ensure that the formulation is optimized for the chosen route of administration and is non-irritating. For subcutaneous injections, consider formulating CPI-169 in a biocompatible vehicle. Strategies like encapsulation in nanoparticles are being explored to reduce the toxicity of EZH2 inhibitors.[7]
-
Monitoring and Supportive Care: Implement a robust monitoring plan to catch early signs of toxicity. This should include regular body weight measurements, clinical observations, and potentially blood collection for hematological and biochemical analysis. Provide supportive care as needed, such as nutritional support or hydration.
Issue 2: Managing Specific Toxicities
Q5: We have detected thrombocytopenia in our CPI-169 treated animals. How can we manage this?
A5: Thrombocytopenia is a known potential toxicity of EZH2 inhibitors. To manage this:
-
Confirm the Finding: Repeat the platelet count to confirm the initial observation.
-
Dose Modification: As with general toxicity, consider reducing the dose of CPI-169 or temporarily interrupting treatment to allow for platelet recovery.
-
Supportive Care: In severe cases, and in consultation with a veterinarian, supportive care measures may be necessary.
-
Investigate Mechanism: While CPI-169's primary target is EZH2, off-target effects can sometimes contribute to toxicity.
Q6: How can we monitor for and minimize potential liver toxicity?
A6: To address potential hepatotoxicity:
-
Baseline and Follow-up Monitoring: Before starting the experiment, collect baseline blood samples to measure liver enzymes (e.g., ALT, AST). Continue to monitor these enzymes at regular intervals throughout the study.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to look for any signs of cellular damage.
-
Dose Adjustment: If significant elevations in liver enzymes are observed, consider reducing the dose of CPI-169.
Data Presentation
Table 1: Reported In Vivo Tolerability of CPI-169
| Compound | Animal Model | Dose and Route | Observed Toxicity | Reference |
| CPI-169 | Mice | 200 mg/kg, s.c., BID | Well-tolerated, no observed toxic effect or body weight loss. | [1] |
Table 2: Potential Class-Related Toxicities of EZH2 Inhibitors and Monitoring Parameters
| Toxicity Type | Monitoring Parameters | Potential Mitigation Strategies |
| Hematological | Complete Blood Count (CBC) with differential | Dose reduction, treatment interruption |
| Hepatotoxicity | Serum ALT, AST levels; Histopathology of liver | Dose reduction |
| General | Body weight, clinical observations (activity, posture, fur) | Dose reduction, formulation optimization, supportive care |
Experimental Protocols
Protocol 1: Subcutaneous Administration of CPI-169 in Mice
-
Formulation:
-
Prepare a stock solution of CPI-169 in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline). The final concentration of DMSO should be kept low to minimize local irritation.
-
The final formulation should be sterile and clear. Gently warm the solution if necessary to ensure complete dissolution.
-
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week before the start of the experiment.
-
On the day of injection, weigh each mouse to calculate the precise injection volume.
-
-
Injection Procedure:
-
Gently restrain the mouse.
-
Lift the loose skin on the back, between the shoulder blades, to form a tent.
-
Insert a sterile needle (e.g., 27-30 gauge) into the base of the skin tent, parallel to the spine.
-
Slowly inject the calculated volume of the CPI-169 formulation.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
Monitor the mouse for any immediate adverse reactions.
-
Protocol 2: In Vivo Toxicity Assessment of CPI-169
-
Study Design:
-
Establish multiple dose groups, including a vehicle control group and at least three dose levels of CPI-169 (e.g., low, medium, and high).
-
Randomly assign animals to each group.
-
-
Clinical Observations:
-
Conduct daily clinical observations for each animal. Record any changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy, hyperactivity), and physiological signs (e.g., changes in respiration).
-
Measure body weight at least twice a week.
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at selected time points during the study (e.g., weekly) and at termination.
-
Perform a complete blood count (CBC) to assess for hematological toxicities.
-
Analyze serum for key liver and kidney function markers.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a gross necropsy on all animals.
-
Collect major organs (liver, spleen, kidneys, bone marrow, etc.) and fix them in 10% neutral buffered formalin.
-
Process the tissues for histopathological examination by a qualified veterinary pathologist.
-
Mandatory Visualizations
Caption: EZH2 Signaling Pathway and Inhibition by CPI-169.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Chiral toxicology: it's the same thing...only different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers [mdpi.com]
- 4. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incidence, risk factors and outcomes of checkpoint inhibitor-induced liver injury: A 10-year real-world retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Histone Methyltransferase EZH2 Induces Vascular Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Target Engagement with CPI-169 Racemate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CPI-169, a potent and selective EZH2 inhibitor. This resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes and complete target engagement.
Frequently Asked Questions (FAQs)
Q1: What is CPI-169 and what is its primary mechanism of action?
CPI-169 is a highly potent and selective small molecule inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][4][5] This epigenetic modification leads to transcriptional repression of target genes. By inhibiting EZH2, CPI-169 leads to a decrease in global H3K27me3 levels, which can reactivate the expression of tumor suppressor genes.[1][6]
Q2: What are the recommended starting concentrations for in vitro and in vivo studies with CPI-169?
-
In Vitro: For cellular assays, a good starting point is to perform a dose-response curve to determine the optimal concentration for your specific cell line. The reported EC50 for the reduction of H3K27me3 in KARPAS-422 cells is 70 nM.[3][6][7] A typical concentration range for initial experiments could be from 10 nM to 1 µM.
-
In Vivo: In mouse xenograft models, CPI-169 has been shown to be effective when administered subcutaneously at doses of 100-200 mg/kg twice daily.[2][6] The 200 mg/kg dose led to complete tumor regression in a KARPAS-422 DLBCL xenograft model.[6]
Q3: How should I prepare and store CPI-169 solutions?
CPI-169 is soluble in various organic solvents. For in vitro experiments, it is commonly dissolved in DMSO to prepare a stock solution.[2][7] It is crucial to use fresh, high-quality DMSO, as moisture can reduce solubility.[2] For long-term storage, stock solutions in DMSO should be kept at -20°C or -80°C.[7] For in vivo studies, a suitable vehicle for subcutaneous administration can be formulated, and it is recommended to prepare fresh dosing solutions daily.
Q4: How can I confirm that CPI-169 is engaging its target in my cellular experiments?
The most direct way to confirm target engagement is to measure the levels of H3K27me3, the product of EZH2's enzymatic activity. A significant reduction in global H3K27me3 levels upon treatment with CPI-169 indicates successful target engagement.[1][6] Western blotting is the most common method for this analysis.
Troubleshooting Guides
Guide 1: Western Blot for H3K27me3 Shows Incomplete or No Reduction After CPI-169 Treatment
| Potential Cause | Recommended Solution |
| Suboptimal CPI-169 Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. Some cell lines may require higher concentrations or longer incubation times to achieve complete H3K27me3 reduction. |
| Poor Cellular Uptake or Efflux of CPI-169 | While specific data on CPI-169 transporters is limited, cellular uptake and efflux can be a general issue for small molecules.[8][9][10] If you suspect this, you can try to increase the incubation time or use cell lines known to have good permeability. |
| Incorrect Western Blot Protocol | Ensure you are using a protocol optimized for histone analysis. This includes using a high-percentage (e.g., 15%) SDS-PAGE gel for better resolution of low molecular weight histones and using a highly specific and validated antibody for H3K27me3.[1][4] |
| Inefficient Histone Extraction | Use a histone extraction protocol, such as acid extraction, to enrich for histone proteins and improve the quality of your sample for Western blotting.[1][4] |
| Compound Instability in Culture Media | While CPI-169 is generally stable, prolonged incubation in certain media formulations could potentially lead to degradation.[11] Prepare fresh media with CPI-169 for each experiment and minimize the time the compound spends in the incubator before being added to cells. |
Guide 2: High Background or Non-Specific Bands in H3K27me3 Western Blot
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong specific signal with minimal background.[4] |
| Insufficient Blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).[4] |
| Inadequate Washing | Increase the number or duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.[4] |
| Antibody Cross-Reactivity | Use a highly specific monoclonal antibody for H3K27me3 that has been validated for Western blotting. Some antibodies may cross-react with other histone modifications.[4] |
| Protein Degradation | Add protease inhibitors to all buffers used during cell lysis and histone extraction to prevent protein degradation, which can lead to non-specific bands.[4] |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (EZH2 WT) | 0.24 nM | In vitro biochemical assay | [1][2][3] |
| IC50 (EZH2 Y641N) | 0.51 nM | In vitro biochemical assay | [1][2][3] |
| IC50 (EZH1) | 6.1 nM | In vitro biochemical assay | [1][2][3] |
| EC50 (H3K27me3 reduction) | 70 nM | KARPAS-422 cells | [3][6][7] |
| In Vivo Efficacy | 200 mg/kg, s.c., BID | Complete tumor regression in KARPAS-422 xenograft | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of H3K27me3 Levels
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of CPI-169 or vehicle control (e.g., DMSO) for the determined duration (e.g., 48-72 hours).
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate with rotation overnight at 4°C.[1]
-
Centrifuge to pellet debris and precipitate histones from the supernatant using trichloroacetic acid (TCA).[1]
-
Wash the histone pellet with ice-cold acetone and air-dry.[1]
-
Resuspend the histone pellet in ultrapure water.[1]
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay kit.[1]
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[1]
-
Load samples onto a 15% SDS-PAGE gel.[1]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
Detect the signal using an ECL substrate and an imaging system.[1]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to a loading control, such as total Histone H3.[1]
Visualizations
Caption: The EZH2 signaling pathway and its inhibition by CPI-169.
Caption: Experimental workflow for H3K27me3 Western blot analysis.
Caption: A logical workflow for troubleshooting incomplete target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CPI-169 - Biochemicals - CAT N°: 18299 [bertin-bioreagent.com]
- 4. benchchem.com [benchchem.com]
- 5. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cellular uptake and efflux and cytostatic activity of 4'-O-tetrahydropyranyladriamycin in adriamycin-sensitive and resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Validation & Comparative
A Head-to-Head Comparison of EZH2 Inhibitors: CPI-169 Racemate vs. CPI-1205
For researchers, scientists, and drug development professionals, the selection of a potent and specific EZH2 inhibitor is critical for advancing epigenetic research and developing novel cancer therapeutics. This guide provides an objective comparison of two notable EZH2 inhibitors, CPI-169 racemate and CPI-1205, summarizing their performance with supporting experimental data and detailed methodologies.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. CPI-169 and its successor, CPI-1205, are potent small molecule inhibitors of EZH2 that have been instrumental in exploring the therapeutic potential of targeting this epigenetic regulator.
Executive Summary
CPI-1205 was developed as an orally bioavailable optimization of CPI-169. While both compounds exhibit potent inhibition of EZH2, CPI-1205 demonstrates improved pharmacokinetic properties, making it more suitable for in vivo and clinical applications. This guide will delve into the specifics of their biochemical and cellular activity, in vivo efficacy, and the experimental protocols used to generate this data.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and CPI-1205 based on available preclinical data.
Table 1: Biochemical Potency
| Parameter | This compound | CPI-1205 |
| Target | EZH2 WT | EZH2 WT |
| IC50 (nM) | 0.24[1][2] | 2[3] |
| Target | EZH2 Y641N | EZH2 Y641N |
| IC50 (nM) | 0.51[1][2] | 3[4] |
| Target | EZH1 | EZH1 |
| IC50 (nM) | 6.1[1][2] | 52[3][4] |
Table 2: Cellular Activity
| Parameter | This compound | CPI-1205 |
| Cellular H3K27me3 EC50 (nM) | 70[5] | 32[4][6] |
| Cell Line Example | Non-Hodgkin's Lymphoma (NHL) cell lines[5] | HeLa cells[4] |
Table 3: In Vivo Efficacy
| Parameter | This compound | CPI-1205 |
| Xenograft Model | KARPAS-422 (NHL)[7] | KARPAS-422 (B cell lymphoma)[4] |
| Dosing | 200 mg/kg, s.c., twice daily[2] | 160 mg/kg, oral, twice daily[8] |
| Outcome | Tumor regression[2] | Tumor regression[8] |
| Oral Bioavailability | Limited[2][7] | Good[3] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: EZH2 signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of CPI-169 and CPI-1205.
Biochemical EZH2 Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of the PRC2 complex by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a histone H3 peptide substrate.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12)
-
Histone H3 peptide (e.g., residues 21-44)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Unlabeled SAM
-
Test inhibitors (CPI-169 or CPI-1205) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 2 mM MgCl₂, 4 mM DTT, 0.01% BSA
-
Stop Solution: 500 µM unlabeled SAM
-
Filter plates and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the PRC2 complex and histone H3 peptide in the assay buffer.
-
Add serial dilutions of the test inhibitor or DMSO (vehicle control) to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.
Cellular H3K27me3 Quantification Assay (Western Blot)
This method assesses the ability of an inhibitor to reduce the levels of H3K27 trimethylation within a cellular context.
Materials:
-
Cancer cell lines (e.g., KARPAS-422, HeLa)
-
Cell culture medium and supplements
-
Test inhibitors (CPI-169 or CPI-1205)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or DMSO for a specified duration (e.g., 72-96 hours).
-
Harvest the cells and lyse them using lysis buffer to extract total protein.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
-
Calculate the percent reduction in H3K27me3 levels for each inhibitor concentration and determine the EC50 value.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for implantation (e.g., KARPAS-422)
-
Test inhibitors formulated for the appropriate route of administration (subcutaneous for CPI-169, oral for CPI-1205).
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (vehicle control, CPI-169, CPI-1205).
-
Administer the inhibitors at the specified dose and schedule. For example, CPI-1205 has been administered at 160 mg/kg orally twice daily.[8]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of H3K27me3 levels).
-
Compare the tumor growth inhibition between the treatment groups and the vehicle control.
Conclusion
Both CPI-169 and CPI-1205 are highly potent inhibitors of EZH2. CPI-169 served as a valuable tool compound, demonstrating significant anti-tumor activity in preclinical models.[7] However, its limited oral bioavailability was a drawback for further clinical development.[2][7] CPI-1205 represents a significant advancement, retaining high potency against both wild-type and mutant EZH2 while exhibiting good oral bioavailability, which has enabled its progression into clinical trials.[2][3][8] For researchers, the choice between these two inhibitors will depend on the specific experimental needs. CPI-169 may be suitable for in vitro studies, while CPI-1205 is the superior choice for in vivo experiments requiring oral administration. This guide provides the foundational data and methodologies to aid in making an informed decision for future research endeavors in the field of epigenetics and cancer therapy.
References
- 1. Optimizing methodology for the detection of H3K27me3 levels using flow cytometry – openlabnotebooks.org [openlabnotebooks.org]
- 2. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tecan.com [tecan.com]
- 8. apexbt.com [apexbt.com]
Validating EZH2 Target Engagement: A Comparative Analysis of CPI-169 Racemate and Alternative Inhibitors in Cellular Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EZH2 inhibitor CPI-169 racemate with other leading alternatives, focusing on cellular target engagement. We present a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for your research needs.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in various cancers, making it a prime therapeutic target.[2] This guide focuses on CPI-169, a potent EZH2 inhibitor, and compares its cellular target engagement with established alternatives: CPI-1205, GSK343, and EPZ-6438 (Tazemetostat).
Comparative Analysis of EZH2 Inhibitor Potency
The efficacy of EZH2 inhibitors is determined by their ability to inhibit the enzyme's catalytic activity (biochemical potency) and to reduce H3K27me3 levels within cells (cellular potency). The following table summarizes the reported potencies of CPI-169 and its alternatives.
| Compound | Biochemical IC50 (EZH2) | Cellular EC50/IC50 (H3K27me3) | Key Features |
| CPI-169 | < 1 nM[4] | 70 nM[4] | Structurally distinct EZH2 inhibitor.[4] |
| CPI-1205 | 2 nM[5][6] | 32 nM[5][6] | Orally bioavailable, optimized from CPI-169.[3] |
| GSK343 | 4 nM[7][8][9] | 174 nM (HCC1806 cells)[7][8] | Highly selective, SAM-competitive inhibitor.[2][10] |
| EPZ-6438 (Tazemetostat) | 11 nM[11] | 9 nM (in lymphoma cell lines)[5] | Orally available, inhibits both wild-type and mutant EZH2.[11] |
Experimental Protocols for Cellular Target Engagement
Validating that an EZH2 inhibitor engages its target in a cellular context is crucial for interpreting experimental outcomes. The most common method to assess this is by measuring the reduction of global H3K27me3 levels via Western blot.
Western Blot Protocol for H3K27me3 Reduction
This protocol provides a standard procedure for quantifying the decrease in H3K27me3 levels in cells following treatment with an EZH2 inhibitor.
1. Cell Culture and Treatment:
-
Seed cells of interest in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with a dose-response range of the EZH2 inhibitor (e.g., CPI-169, CPI-1205, GSK343, or Tazemetostat) or vehicle control (e.g., DMSO) for a predetermined duration (typically 48-96 hours to allow for histone turnover).[7]
2. Cell Lysis and Histone Extraction:
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
For histone-enriched samples, perform acid extraction. Resuspend the cell pellet in a hypotonic lysis buffer, centrifuge to pellet nuclei, and then extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for electrophoresis.[2]
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 15% for histone analysis) and separate by SDS-PAGE.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C. A primary antibody for total Histone H3 should be used on a parallel blot or after stripping as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for H3K27me3 and total H3. Normalize the H3K27me3 signal to the total H3 signal to determine the relative reduction in H3K27me3 levels.
-
Plot the normalized H3K27me3 levels against the inhibitor concentration to determine the EC50 value.
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental process, the following diagrams illustrate the EZH2 signaling pathway and the general workflow for assessing target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. GSK343 | Structural Genomics Consortium [thesgc.org]
- 8. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 9. alexkentsis.net [alexkentsis.net]
- 10. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CPI-169 and Other EZH2 Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of CPI-169 with other prominent Enhancer of Zeste Homolog 2 (EZH2) inhibitors. This analysis is supported by experimental data to facilitate informed decisions in research and development.
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2] A number of small molecule inhibitors targeting EZH2 have been developed, with several entering clinical trials. This guide focuses on a comparative analysis of CPI-169 against other well-characterized EZH2 inhibitors, including Tazemetostat, GSK126, CPI-1205, and SHR2554.
Biochemical and Cellular Potency of EZH2 Inhibitors
The inhibitory activity of these small molecules against EZH2 is a critical performance indicator. Biochemical assays typically measure the 50% inhibitory concentration (IC50) against the purified EZH2 enzyme, while cellular assays assess the inhibitor's ability to reduce H3K27me3 levels or inhibit proliferation in cancer cell lines.
| Inhibitor | Target(s) | Biochemical IC50 (nM) - EZH2 WT | Biochemical IC50 (nM) - EZH2 Y641N | Biochemical IC50 (nM) - EZH1 | Cellular H3K27me3 Reduction EC50 (nM) | Cellular Proliferation GI50 (µM) |
| CPI-169 | EZH2/EZH1 | 0.24[3][4] | 0.51[3][4] | 6.1[3][4] | 70 (in a variety of cell lines)[5] | <5 (in 16 out of 25 NHL cell lines)[4] |
| Tazemetostat | EZH2/EZH1 | 11[6][7][8] | 2-38 (various mutants)[8] | 392[6][8] | Not explicitly stated | Varies by cell line (mutant cells are more sensitive)[9] |
| GSK126 | EZH2/EZH1 | 9.9[10][11][12][13] | Similar potency to WT[12] | 680[11] | 7-252 (in various DLBCL cells)[11] | 12.6 - 17.4 (in MM cell lines)[14] |
| CPI-1205 | EZH2/EZH1 | 2[15][16][17] | Not explicitly stated | 52[16] | 32[15][16][17] | Not explicitly stated |
| SHR2554 | EZH2 | Comparable to EPZ-6438[18] | Comparable to EPZ-6438[18] | Not explicitly stated | More effective than EPZ-6438[18] | 0.365 - 3.001 (in TCL cell lines)[19] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of key experimental protocols used to characterize EZH2 inhibitors.
Biochemical Assay for EZH2 Inhibition
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of test compounds. A common method is a radiometric assay using a tritiated methyl donor.
Workflow for a Radiometric EZH2 Biochemical Assay:
Key Steps:
-
Enzyme and Substrate Preparation: The recombinant five-member PRC2 complex and a histone H3 peptide substrate are diluted in an appropriate assay buffer.[20][21]
-
Compound Incubation: The EZH2 inhibitor, dissolved in DMSO, is added to the reaction plate at various concentrations.[20]
-
Enzymatic Reaction: The reaction is initiated by adding the cofactor S-adenosyl-L-[³H]-methionine ([³H]-SAM).[20][21] The plate is incubated to allow for the methylation of the histone H3 peptide.
-
Termination and Detection: The reaction is stopped, and the mixture is transferred to a filter plate to separate the methylated peptide from the unincorporated [³H]-SAM. The radioactivity on the filter is then measured.[21]
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.[20]
Cellular Proliferation Assay
This assay determines the effect of an EZH2 inhibitor on the viability and growth of cancer cell lines.
Workflow for a Cellular Proliferation Assay:
Key Steps:
-
Cell Seeding: Cancer cell lines with known EZH2 genotypes are seeded in 96-well plates and allowed to adhere overnight.[22]
-
Inhibitor Treatment: Cells are treated with the EZH2 inhibitor at a range of concentrations for a specified period (e.g., 72 hours to 11 days).[9][22]
-
Viability Assessment: A cell viability reagent, such as MTT or CellTiter-Glo®, is added to each well.[22]
-
Data Analysis: The absorbance or luminescence is measured, and the data is normalized to a vehicle control to determine the concentration of the inhibitor that causes a 50% reduction in cell growth (GI50).[22]
EZH2 Signaling Pathway and Mechanism of Inhibition
EZH2 functions as the catalytic core of the PRC2 complex, which also includes essential components like EED and SUZ12.[1] PRC2 is recruited to specific chromatin regions where EZH2 transfers a methyl group from S-adenosyl-L-methionine (SAM) to H3K27. This methylation leads to transcriptional repression of target genes, many of which are tumor suppressors.[2] EZH2 inhibitors, such as CPI-169, act as SAM-competitive inhibitors, binding to the catalytic pocket of EZH2 and preventing the methylation of H3K27.[13] This leads to the reactivation of silenced tumor suppressor genes and subsequent anti-tumor effects.[2]
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 8. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CPI-1205 | Histone Methyltransferase | TargetMol [targetmol.com]
- 16. CPI-1205 |Cas:1621862-70-1 Buy CPI-1205 from ProbeChem, Global Biochemicals Supplier [probechem.com]
- 17. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Study on pharmacokinetic interactions between SHR2554 and itraconazole in healthy subjects: A single‐center, open‐label phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to the Phenotypic Changes Induced by the EZH2 Inhibitor CPI-169 Racemate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic changes observed in cancer cells treated with the EZH2 inhibitor CPI-169 racemate, alongside its key alternatives, Tazemetostat and Valemetostat. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their drug development and oncology research endeavors.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Small molecule inhibitors of EZH2, such as CPI-169, Tazemetostat, and Valemetostat, have been developed to counteract its oncogenic effects.
Comparative Analysis of EZH2 Inhibitors
This section details the mechanism of action and biochemical potency of this compound and its alternatives.
Mechanism of Action
All three compounds are potent inhibitors of EZH2, functioning by competing with the S-adenosylmethionine (SAM) cofactor for binding to the catalytic pocket of EZH2. This competitive inhibition prevents the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels and subsequent reactivation of silenced tumor suppressor genes. Valemetostat is unique in that it is a dual inhibitor of both EZH1 and EZH2.
Biochemical Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of CPI-169, Tazemetostat, and Valemetostat against wild-type and mutant forms of EZH2, as well as the related EZH1 enzyme. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (nM) |
| CPI-169 | EZH2 (Wild-Type) | 0.24[1] |
| EZH2 (Y641N Mutant) | 0.51[1] | |
| EZH1 | 6.1[1] | |
| Tazemetostat | EZH2 (Wild-Type) | 11 |
| EZH2 (Mutant) | 2 - 38 | |
| EZH1 | 392 | |
| Valemetostat | EZH2 | 6.0[2] |
| EZH1 | 10.0[2] |
Phenotypic Changes in Treated Cells
Treatment of cancer cells with EZH2 inhibitors leads to a cascade of downstream effects, ultimately resulting in anti-proliferative and pro-apoptotic outcomes.
Global Reduction of H3K27me3
A primary and direct consequence of EZH2 inhibition is the global decrease in H3K27me3 levels. CPI-169 has been shown to decrease cellular H3K27me3 with an EC50 of 70 nM.[3] Similarly, Tazemetostat treatment leads to a dose-dependent reduction in H3K27me3.
Cell Cycle Arrest
Induction of Apoptosis
A key therapeutic outcome of EZH2 inhibition is the induction of programmed cell death, or apoptosis. Treatment with CPI-169 triggers apoptosis in various cell lines.[3] Studies with Tazemetostat have demonstrated an increase in early-stage apoptotic cells in KARPAS-422 lymphoma cells.[5] Valemetostat has also been shown to efficiently induce apoptosis in MDS/AML cell lines.[6]
The following table summarizes the observed effects of each inhibitor on cell cycle and apoptosis. It is important to note that the quantitative data presented are from different studies and may not be directly comparable due to variations in cell lines, drug concentrations, and treatment durations.
| Compound | Cell Line | Effect on Cell Cycle | Apoptosis Induction |
| CPI-169 | Variety of cell lines | Triggers cell cycle arrest[3] | Triggers apoptosis[3] |
| Tazemetostat | MES-SA | Increase in G0-G1 phase population[4] | - |
| KARPAS-422 | - | Increase in early-stage apoptotic cells[5] | |
| Valemetostat | YCU-AML1, OCI-AML20 | - | Increased percentage of apoptotic cells (Annexin V+)[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Western Blot for H3K27me3 Quantification
Objective: To measure the global levels of H3K27me3 in cells following treatment with an EZH2 inhibitor.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the EZH2 inhibitor at various concentrations for a specified duration (e.g., 96 hours).
-
Histone Extraction:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a hypotonic lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C.
-
Centrifuge to remove debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-H3K27me3 antibody overnight at 4°C. Use an anti-Histone H3 antibody as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate to visualize the bands using a digital imager.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after inhibitor treatment.
Protocol:
-
Cell Preparation: Harvest approximately 1x10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in 0.5 ml of cold PBS. While vortexing gently, add 4.5 ml of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Quantification by Annexin V Staining
Objective: To quantify the percentage of apoptotic cells following inhibitor treatment.
Protocol:
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Binding Buffer Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of EZH2 and the experimental workflows described above.
Conclusion
References
Validating the Anti-Tumor Effects of CPI-169 Racemate In Vivo: A Comparative Guide
For researchers and drug development professionals exploring the therapeutic potential of EZH2 inhibitors, CPI-169 has emerged as a significant preclinical compound. This guide provides a comprehensive comparison of the in vivo anti-tumor effects of CPI-169 racemate, referencing available data and comparing its performance with other relevant EZH2 inhibitors. The information is based on preclinical findings, primarily from xenograft models of B-cell lymphoma.
Comparative Efficacy of EZH2 Inhibitors in a KARPAS-422 Xenograft Model
The primary in vivo validation of CPI-169's anti-tumor activity was demonstrated in a xenograft model using the KARPAS-422 diffuse large B-cell lymphoma (DLBCL) cell line, which harbors an EZH2 activating mutation.[1][2][3] The data, while primarily available from conference abstracts, indicates a potent, dose-dependent anti-tumor response.
| Inhibitor | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| CPI-169 | KARPAS-422 (DLBCL) | 100 mpk, BID, s.c. (suboptimal dose) | Tumor growth inhibition. | [1] |
| 200 mpk, BID, s.c. (highest dose) | Complete tumor regression . Well-tolerated with no observed toxicity or body weight loss. | [1] | ||
| 100 mpk, BID, s.c. + single dose of CHOP | Synergistic effect , leading to rapid tumor regression. | [1] | ||
| CPI-1205 | KARPAS-422 (DLBCL) | 160 mg/kg, BID, p.o. for 25 days | Significant inhibition of tumor growth. | [4][5][6] |
| Tazemetostat (EPZ-6438) | EZH2-mutant Non-Hodgkin Lymphoma | Not specified | Dose-dependent tumor growth inhibition, including complete and sustained tumor regressions. | [3] |
| GSK126 | EZH2-mutant DLBCL | Not specified | Markedly inhibits the growth of EZH2 mutant DLBCL xenografts. | [7] |
Experimental Protocols
While a detailed, peer-reviewed protocol for the CPI-169 in vivo studies is not publicly available, the following methodologies can be inferred from the available abstracts and standard practices for similar studies.
KARPAS-422 Xenograft Model Establishment
A common procedure for establishing a KARPAS-422 xenograft model involves the subcutaneous injection of a suspension of KARPAS-422 cells into immunocompromised mice.
-
Cell Line: KARPAS-422 (human DLBCL with EZH2 Y641N mutation).
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID).
-
Implantation: Subcutaneous injection of 5-10 million KARPAS-422 cells in a suitable medium (e.g., RPMI-1640) mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment. Tumor volume is measured regularly using calipers.
Drug Administration
-
CPI-169: Administered subcutaneously (s.c.) twice daily (BID) at doses of 100 and 200 mg/kg (mpk).[1]
-
CHOP Combination: A suboptimal dose of CPI-169 (100 mpk, BID) was administered in combination with a single dose of the CHOP chemotherapy regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone).[1] The precise dosage of the CHOP components was not specified in the available abstract.
Endpoint Analysis
-
Tumor Volume: Measured throughout the study to assess tumor growth inhibition.
-
Body Weight: Monitored as an indicator of treatment-related toxicity.
-
Pharmacodynamic (PD) Marker Analysis: Immunohistochemical (IHC) analysis of tumor tissue to assess target engagement and downstream effects.
-
H3K27me3: To confirm inhibition of EZH2's methyltransferase activity.
-
Ki-67: A marker of cell proliferation.
-
Cleaved Caspase-3: A marker of apoptosis.
-
Mandatory Visualizations
EZH2 Signaling Pathway and Inhibition
The following diagram illustrates the canonical signaling pathway of EZH2 and the mechanism of action for inhibitors like CPI-169.
Caption: EZH2 signaling pathway and the inhibitory action of CPI-169.
Experimental Workflow for In Vivo Validation
The diagram below outlines a typical workflow for validating the anti-tumor effects of an EZH2 inhibitor like CPI-169 in a xenograft model.
Caption: Experimental workflow for in vivo validation of CPI-169.
Conclusion
The available preclinical data strongly support the in vivo anti-tumor efficacy of this compound, particularly in EZH2-mutant DLBCL models. The compound demonstrates not only potent single-agent activity, leading to complete tumor regression at higher doses, but also a synergistic effect when combined with standard-of-care chemotherapy.[1] These findings highlight the therapeutic potential of targeting the EZH2 pathway and provided the foundation for the development of its orally bioavailable successor, CPI-1205, which has advanced into clinical trials.[4] Further publication of the detailed quantitative data from the CPI-169 in vivo studies would be invaluable to the research community for a more granular comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synergistic Anti-Cancer Effects of CPI-169 Racemate in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Potential of the EZH2 Inhibitor CPI-169.
The landscape of cancer therapy is increasingly shifting towards combination strategies to overcome resistance and enhance treatment efficacy. CPI-169, a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), has demonstrated significant promise in preclinical studies, not only as a monotherapy but also as a powerful synergistic partner with other anti-cancer agents. This guide provides a detailed comparison of the synergistic effects of CPI-169 with standard chemotherapy and a targeted Bcl-2 inhibitor, supported by available experimental data and detailed protocols to aid in future research and development.
CPI-169 in Combination with CHOP Chemotherapy
Preclinical evidence strongly suggests a powerful synergistic interaction between CPI-169 and the standard-of-care chemotherapy regimen CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) in Diffuse Large B-cell Lymphoma (DLBCL). In a xenograft model using the EZH2 mutant KARPAS-422 DLBCL cell line, the combination of a suboptimal dose of CPI-169 with a single dose of CHOP resulted in rapid and complete tumor regression.[1] This profound anti-tumor activity was correlated with a significant decrease in the histone H3 lysine 27 trimethylation (H3K27me3) mark, a reduction in the proliferation marker Ki-67, and a marked increase in the apoptosis marker, cleaved caspase-3.[1]
Quantitative Data: In Vivo Tumor Growth Inhibition
| Treatment Group | Dosage | Tumor Response | Biomarker Changes |
| CPI-169 (suboptimal dose) + CHOP (single dose) | CPI-169: 100 mg/kg, twice daily (subcutaneous) | Complete and rapid tumor regression | ↓ H3K27me3, ↓ Ki-67, ↑ Cleaved Caspase-3 |
| CPI-169 (optimal dose) | 200 mg/kg, twice daily (subcutaneous) | Complete tumor regression | ↓ H3K27me3 |
Synergism of EZH2 Inhibition with Bcl-2 Inhibition
The combination of EZH2 inhibitors with Bcl-2 inhibitors, such as venetoclax (ABT-199), represents a promising targeted therapy approach, particularly for lymphomas dependent on both EZH2 and Bcl-2 for survival. While specific data for CPI-169 in combination with venetoclax is emerging, extensive research on another potent EZH2 inhibitor, tazemetostat, provides a strong rationale and a clear mechanistic framework for this synergy.
In DLBCL cell lines harboring both EZH2 mutations and BCL2 translocations, the combination of tazemetostat and venetoclax demonstrated significant synergistic cytotoxicity.[2] Mechanistically, EZH2 inhibition leads to the upregulation of pro-apoptotic Bcl-2 family members, effectively priming the cancer cells for apoptosis induced by the Bcl-2 inhibitor.[2] This synergistic effect has been validated in vivo, where the combination therapy led to attenuated tumor growth and improved overall survival in a SUDHL-6 xenograft model.[2] A similar synergistic effect of an EZH2 inhibitor (DZNeP) with venetoclax was also observed in acute myeloid leukemia (AML), further supporting the broad applicability of this combination strategy.[3]
Quantitative Data: In Vitro Cell Viability in DLBCL Cell Lines
| Cell Line | Treatment | Combination Index (CI) | Interpretation |
| SUDHL-6 (EZH2 mutant, BCL2-translocated) | Tazemetostat + Venetoclax | < 1 | Synergy |
| WSU-DLCL2 (EZH2 mutant, BCL2-translocated) | Tazemetostat + Venetoclax | < 1 | Synergy |
| OCI-Ly1 (EZH2 mutant, BCL2-translocated) | Tazemetostat + Venetoclax | < 1 | Synergy |
Quantitative Data: In Vivo Tumor Growth in SUDHL-6 Xenograft Model
| Treatment Group | Tumor Growth | Overall Survival |
| Vehicle | Uninhibited | - |
| Venetoclax alone | Partially inhibited | - |
| Tazemetostat alone | Partially inhibited | - |
| Tazemetostat + Venetoclax | Significantly attenuated | Improved |
Experimental Protocols
In Vivo Xenograft Study of CPI-169 and CHOP Synergy
Objective: To evaluate the synergistic anti-tumor efficacy of CPI-169 in combination with CHOP chemotherapy in a DLBCL xenograft model.
Animal Model: Immunocompromised mice (e.g., NOD-SCID) subcutaneously inoculated with KARPAS-422 DLBCL cells.[1]
Treatment Groups:
-
Vehicle control
-
CPI-169 (100 mg/kg, subcutaneous, twice daily)
-
CHOP (single intravenous dose at standard concentrations)
-
CPI-169 (100 mg/kg, subcutaneous, twice daily) + CHOP (single intravenous dose)
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer CPI-169 or vehicle for the duration of the study.
-
Administer a single dose of CHOP or saline at the beginning of the treatment period.
-
Monitor tumor volume using caliper measurements every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize animals and harvest tumors for biomarker analysis.
Biomarker Analysis:
-
Immunohistochemistry (IHC): Analyze tumor sections for H3K27me3, Ki-67, and cleaved caspase-3 expression levels.
-
Western Blot: Quantify protein levels of key apoptotic and cell cycle markers.
In Vitro Synergy Study of an EZH2 Inhibitor and Venetoclax
Objective: To determine the synergistic effect of an EZH2 inhibitor and venetoclax on the viability of NHL cell lines.
Cell Lines: DLBCL cell lines with and without EZH2 mutations and BCL2 translocations (e.g., SUDHL-6, WSU-DLCL2).[2]
Reagents:
-
EZH2 inhibitor (e.g., CPI-169 or tazemetostat)
-
Venetoclax (ABT-199)
-
Cell viability reagent (e.g., CellTiter-Glo)
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with a matrix of increasing concentrations of the EZH2 inhibitor and venetoclax, both as single agents and in combination.
-
Incubate cells for a defined period (e.g., 72 hours).
-
Measure cell viability using a luminescence-based assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Visualizing the Mechanisms of Action
To better understand the underlying biological processes, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of Action of CPI-169.
Caption: Synergistic Apoptosis by EZH2 and Bcl-2 Inhibition.
Caption: In Vivo Xenograft Experimental Workflow.
References
- 1. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic induction of apoptosis by simultaneous disruption of the Bcl-2 and MEK/MAPK pathways in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First and Second-Generation EZH2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of first and second-generation Enhancer of Zeste Homolog 2 (EZH2) inhibitors. We delve into their mechanisms of action, comparative preclinical and clinical data, and detailed experimental protocols to support further research and development in this critical area of oncology.
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By trimethylating histone H3 at lysine 27 (H3K27me3), EZH2 plays a pivotal role in epigenetic gene silencing.[1] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is a key driver in various cancers, particularly hematological malignancies like B-cell lymphomas.[2][3] This has established EZH2 as a compelling therapeutic target, leading to the development of small molecule inhibitors.
This guide will focus on a comparative analysis of the first-in-class EZH2 inhibitor, tazemetostat, and the next-generation dual EZH1/EZH2 inhibitor, valemetostat, alongside other emerging second-generation agents.
Mechanism of Action: From Selective to Dual Inhibition
First-generation EZH2 inhibitors, such as tazemetostat, are S-adenosyl-methionine (SAM)-competitive inhibitors that selectively target the SET domain of EZH2, preventing the transfer of methyl groups to H3K27.[4] This leads to a reduction in global H3K27me3 levels and the reactivation of tumor suppressor genes.[1]
However, cancer cells can develop resistance to EZH2-selective inhibition through a compensatory upregulation of EZH1, a close homolog of EZH2 that can also be part of the PRC2 complex.[5][6] This has driven the development of second-generation, dual EZH1/EZH2 inhibitors like valemetostat.[7] By inhibiting both enzymes, these agents aim to achieve a more profound and durable suppression of PRC2 activity, potentially overcoming resistance and offering broader efficacy.[5][6][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow for evaluating EZH2 inhibitors.
Data Presentation: A Comparative Overview
The following tables summarize key preclinical data for first and second-generation EZH2 inhibitors. It is important to note that direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Inhibitor | Generation | Target(s) | Assay Type | IC50/Ki (Wild-Type EZH2) | Reference(s) |
| Tazemetostat | First | EZH2/EZH1 | Biochemical | Ki: 2.5 nM | [4] |
| Valemetostat | Second | EZH1/EZH2 | Biochemical | IC50: <10 nM (EZH2) | [9] |
| CPI-1205 | Second | EZH2 | Biochemical | IC50: 2 nM | [1] |
| HM97594 | Second | EZH1/EZH2 | Biochemical | Potent nanomolar inhibition | [6] |
Table 2: Cellular Activity of EZH2 Inhibitors
| Inhibitor | Cell Line | EZH2 Status | Assay Type | Cellular Potency (IC50/GI50) | Reference(s) |
| Tazemetostat | Lymphoma cell lines | Mutant & Wild-Type | H3K27 methylation | IC50: 9 nM | [4] |
| Valemetostat | KARPAS-422 (DLBCL) | Y641N Mutant | Cell Proliferation | Greater than EZH2-selective inhibitors | [8] |
| UNC1999 | H929 (Multiple Myeloma) | Not specified | Cell Proliferation | Potent inhibition | [9] |
| EI1 | SU-DHL6 (DLBCL) | Y641N Mutant | Cell Proliferation | Selective inhibition | [10] |
Table 3: In Vivo Efficacy of EZH2 Inhibitors
| Inhibitor | Xenograft Model | Key Findings | Reference(s) |
| Tazemetostat | PBRM1-mutated Chordoma PDX | 100% overall survival | [11] |
| Tazemetostat | Pediatric Brain Tumor PDOX | Prolonged survival in ATRT and GBM models | [12][13] |
| Valemetostat | Mantle Cell Lymphoma | Significant tumor growth inhibition | [14] |
| HM97594 | KARPAS-422 Lymphoma | Potent antitumor activity | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of results.
Histone Methyltransferase (HMT) Assay (Radioactive)
This assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate.[15][16]
-
Reagents and Materials:
-
Recombinant PRC2 complex
-
Histone H3 peptide or core histones as substrate
-
³H-SAM
-
2x HMT buffer
-
Scintillation fluid
-
Microcentrifuge tubes
-
Filter paper
-
Scintillation counter
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice, each containing 2x HMT buffer.
-
Add ³H-SAM to each reaction.
-
Add the histone substrate (e.g., 1-5 µg of histone peptide or 4-8 µg of core histones).
-
Add the test inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Initiate the reaction by adding the PRC2 enzyme complex.
-
Incubate the reactions at a controlled temperature (e.g., 20-30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter papers to remove unincorporated ³H-SAM.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
Western Blot for H3K27me3
This method assesses the global levels of H3K27 trimethylation in cells treated with EZH2 inhibitors.[17][18][19][20]
-
Reagents and Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear extraction buffers (for histone enrichment)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15%)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Culture cells to the desired confluency and treat with the EZH2 inhibitor at various concentrations and for a specified duration.
-
Harvest cells and perform histone extraction using an acid extraction method for higher purity.[18]
-
Quantify protein concentration using a BCA assay.
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody for normalization.
-
Cell Proliferation Assay (CellTiter-Glo®)
This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of EZH2 inhibitors on cell proliferation.[21][22][23][24][25]
-
Reagents and Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (e.g., 96-well)
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of the EZH2 inhibitor in culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the inhibitor dilutions and incubate for the desired duration (e.g., 72-96 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the cell viability against the log of the inhibitor concentration to determine the GI50 value.
-
In Vivo Xenograft Model
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo anti-tumor efficacy of EZH2 inhibitors.[26]
-
Animal Models:
-
Immunocompromised mice (e.g., nude or SCID)
-
-
Procedure:
-
Xenograft Establishment:
-
Subcutaneous Model: Inject a suspension of cancer cells (1-10 million cells in serum-free medium or Matrigel) subcutaneously into the flank of the mice.[26]
-
Orthotopic Model (e.g., for pediatric brain tumors): Anesthetize the mouse, and in a stereotactic frame, inject a small volume of cell suspension into the relevant organ (e.g., brain parenchyma).[12][13][14][26]
-
-
Tumor Growth and Treatment:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer the EZH2 inhibitor and vehicle via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week for subcutaneous models.
-
Monitor animal body weight and overall health.
-
For survival studies, the endpoint is typically when tumors reach a predetermined size or when the animal shows signs of distress.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors can be harvested to assess the in vivo target engagement by measuring H3K27me3 levels via Western blot or immunohistochemistry.
-
-
Conclusion
The development of EZH2 inhibitors represents a significant advancement in targeted cancer therapy. First-generation inhibitors like tazemetostat have demonstrated clinical benefit, particularly in cancers with specific genetic alterations. Second-generation inhibitors, including dual EZH1/EZH2 inhibitors like valemetostat, hold the promise of enhanced efficacy and the potential to overcome resistance mechanisms. This guide provides a foundational comparison to aid researchers in navigating this evolving landscape and designing experiments to further elucidate the therapeutic potential of these epigenetic modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutant EZH2 alters the epigenetic network and increases epigenetic heterogeneity in B cell lymphoma | PLOS Biology [journals.plos.org]
- 4. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual targeting of EZH1 and EZH2 for the treatment of malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 20. docs.abcam.com [docs.abcam.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. scribd.com [scribd.com]
- 26. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for CPI-169 Racemate
Disclaimer: A specific Safety Data Sheet (SDS) for CPI-169 racemate is not publicly available. The following disposal procedures are based on general best practices for handling potent, research-grade chemical compounds and should be supplemented by consulting the official SDS provided by your supplier and guidance from your institution's Environmental Health and Safety (EHS) department. All chemical waste must be managed in accordance with local, state, and federal regulations.
Hazard Assessment and Precautionary Measures
CPI-169 is a potent and selective EZH2 inhibitor.[1] As with many research-specific compounds, comprehensive hazard data may not be fully established. Therefore, it is prudent to handle this compound as a hazardous substance. A general warning for such research products states: "This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling"[2].
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If handling the solid form outside of a fume hood or if aerosolization is possible, a properly fitted respirator is recommended.
Disposal of Unused or Waste this compound (Solid Form)
Solid this compound should be disposed of as hazardous chemical waste.
Protocol:
-
Carefully transfer the solid waste into a designated, sealable, and chemically compatible waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste disposal contractor.
Disposal of this compound Solutions
Solutions containing this compound must be collected and disposed of as liquid hazardous waste. Do not pour solutions containing this compound down the drain.
Protocol:
-
Collect all waste solutions containing this compound in a sealable, leak-proof, and chemically compatible container.
-
Label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used (e.g., DMSO, Ethanol), and the estimated concentration and volume.
-
Store the sealed liquid waste container in secondary containment within a designated hazardous waste accumulation area.
-
Contact your institution's EHS for collection and disposal.
Disposal of Contaminated Materials and Empty Containers
Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
Protocol for Contaminated Labware (e.g., pipette tips, gloves, weigh paper):
-
Place all contaminated solid waste into a designated hazardous waste bag or container.
-
Seal and label the container with "Hazardous Waste" and a description of the contents (e.g., "CPI-169 Contaminated Debris").
-
Manage for disposal through your institution's EHS.
Protocol for Empty Containers:
-
Containers that held this compound must be triple-rinsed with a suitable solvent before being discarded as non-hazardous waste.[3]
-
The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses should also be collected as hazardous waste.
-
After triple-rinsing and air-drying, deface the original label on the container to prevent misidentification.
-
The rinsed and defaced container may then be disposed of in the regular trash or recycled, in accordance with institutional policies.
Summary of CPI-169 Properties
| Property | Value |
| CAS Number | 1450655-76-1 |
| Molecular Formula | C27H36N4O5S |
| Molecular Weight | 528.66 g/mol |
| Solubility (in vitro, 25°C) | DMSO: 88 mg/mL (166.45 mM)Ethanol: 88 mg/mL (166.45 mM)Water: Insoluble |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound and associated materials.
References
Essential Safety and Operational Guide for Handling CPI-169 Racemate
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with CPI-169 racemate. Adherence to these procedures is fundamental for ensuring a safe laboratory environment and minimizing exposure risks associated with this potent EZH2 inhibitor.
Quantitative Safety Data Summary
The following table summarizes the essential personal protective equipment (PPE) required when handling this compound. Consistent and correct use of this equipment is mandatory to prevent accidental exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Consider double-gloving for enhanced protection.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against splashes of the compound in either solid or solution form.[1] |
| Body Protection | Laboratory coat | A fully buttoned laboratory coat should be worn to protect skin and clothing.[1] |
| Respiratory Protection | Fume hood or respirator | Not generally required if handled in a chemical fume hood.[1] A respirator should be used if there is a risk of inhaling dust.[1] |
Operational Plan and Handling
A stringent operational plan is vital for the safe handling of this compound.
Preparation of Stock Solutions: All work with the solid form of this compound should be conducted within a chemical fume hood to prevent the inhalation of dust particles.[1] When preparing a stock solution, for example, a 10 mM solution in DMSO, carefully weigh the required amount of the compound. Add the appropriate volume of DMSO to the vial and ensure complete dissolution by gently vortexing or sonicating.[1] Each vial must be clearly labeled with the compound name, concentration, solvent, and the date of preparation. Store the resulting stock solution at -20°C.[1]
Experimental Protocols
The following is a general experimental workflow for utilizing this compound.
Disposal Plan
All materials that have come into contact with this compound, including gloves, pipette tips, and vials, must be treated as hazardous chemical waste.[1] It is imperative to follow your institution's specific Environmental Health and Safety (EHS) guidelines for the proper disposal of such materials.[1]
Decontamination
Following each use, all work surfaces should be thoroughly decontaminated with a suitable cleaning agent, such as 70% ethanol, to remove any residual compound.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
